molecular formula C7H14N2O4S B13441966 Aldicarb sulfone-13C2,d3 CAS No. 1261170-76-6

Aldicarb sulfone-13C2,d3

Cat. No.: B13441966
CAS No.: 1261170-76-6
M. Wt: 227.27 g/mol
InChI Key: YRRKLBAKDXSTNC-FONWFMSDSA-N
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Description

Aldicarb sulfone-13C2,d3 is a useful research compound. Its molecular formula is C7H14N2O4S and its molecular weight is 227.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1261170-76-6

Molecular Formula

C7H14N2O4S

Molecular Weight

227.27 g/mol

IUPAC Name

[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate

InChI

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3+1D3,6+1

InChI Key

YRRKLBAKDXSTNC-FONWFMSDSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N[13C](=O)O/N=C\C(C)(C)S(=O)(=O)C

Canonical SMILES

CC(C)(C=NOC(=O)NC)S(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Aldicarb Sulfone-¹³C₂,d₃

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties, metabolic pathways, and analytical applications of Aldicarb sulfone-¹³C₂,d₃. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds.

Aldicarb sulfone-¹³C₂,d₃ is the deuterium and ¹³C labeled form of Aldicarb sulfone.[1][2] Aldicarb sulfone is an active metabolite of the carbamate pesticide Aldicarb, known for its insecticidal properties and its role as a cholinesterase inhibitor.[1][3] The incorporation of stable heavy isotopes of hydrogen and carbon into the molecule makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods, to improve accuracy and precision by correcting for matrix effects and procedural losses.[1][4]

Physicochemical Data

The following table summarizes the key physicochemical properties of Aldicarb sulfone-¹³C₂,d₃.

PropertyValueReference
Chemical Name [(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(¹³C)methyl)carbamate
Synonyms Aldicarb Sulfone-[13C2,D3][5]
CAS Number 1261170-76-6[2][6]
Molecular Formula ¹³C₂C₅D₃H₁₁N₂O₄S[5]
Molecular Weight 227.27 g/mol [2][6]
Form Solid
Appearance White crystalline solid[7] (for unlabeled)
Melting Point 132-135 °C
Solubility 10 mM in DMSO[2]
Water Solubility 10 g/L at 20 °C[8] (for unlabeled)
Storage Temperature -20°C
Isotopic Purity ≥98 atom %
SMILES String [2H]--INVALID-LINK--([2H])N--INVALID-LINK--O\N=C\C(C)(C)S(C)(=O)=O
InChI Key YRRKLBAKDXSTNC-FONWFMSDSA-N

Metabolic Pathway of Aldicarb

Aldicarb is rapidly metabolized in organisms and the environment. The primary metabolic pathway involves the oxidation of the sulfur atom. First, Aldicarb is oxidized to Aldicarb sulfoxide. This is a relatively rapid transformation. Subsequently, Aldicarb sulfoxide is more slowly oxidized to form Aldicarb sulfone.[9][10][11] Both Aldicarb sulfoxide and Aldicarb sulfone are also active cholinesterase inhibitors.[9]

Aldicarb Metabolic Pathway Metabolic Pathway of Aldicarb Aldicarb Aldicarb Sulfoxide Aldicarb Sulfoxide Aldicarb->Sulfoxide Rapid Oxidation Sulfone Aldicarb Sulfone Sulfoxide->Sulfone Slow Oxidation

Metabolic pathway of Aldicarb to its sulfoxide and sulfone metabolites.

Mechanism of Action: Cholinesterase Inhibition

The primary toxicological effect of Aldicarb and its major metabolites, Aldicarb sulfoxide and Aldicarb sulfone, is the inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds cause an accumulation of acetylcholine at nerve synapses, leading to overstimulation of nerve impulses and subsequent toxic effects. This inhibition is reversible.[7]

Cholinesterase Inhibition Mechanism of Acetylcholinesterase Inhibition cluster_normal Normal Synaptic Function cluster_inhibited Inhibition by Aldicarb Sulfone ACh Acetylcholine (ACh) Receptors Postsynaptic Receptors ACh->Receptors Binds AChE Acetylcholinesterase (AChE) Products Choline + Acetate AChE->Products Hydrolyzes ACh Receptors->AChE ACh released ACh_I Acetylcholine (ACh) Receptors_I Postsynaptic Receptors ACh_I->Receptors_I Binds AChE_I Inhibited AChE Receptors_I->ACh_I Continuous Stimulation AldicarbSulfone Aldicarb Sulfone AldicarbSulfone->AChE_I Inhibits

Diagram illustrating the inhibition of acetylcholinesterase by Aldicarb sulfone.

Experimental Protocols

The melting point of Aldicarb sulfone-¹³C₂,d₃ can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (approx. 132-135 °C).

  • Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

  • Replicates: The measurement is typically performed in triplicate to ensure accuracy.

Aldicarb sulfone-¹³C₂,d₃ is primarily used as an internal standard for the accurate quantification of Aldicarb, Aldicarb sulfoxide, and Aldicarb sulfone in environmental or biological samples. The following is a generalized workflow for water sample analysis.

  • Sample Collection and Preparation:

    • Collect a 100 mL water sample in a clean glass container.

    • If necessary, adjust the pH to below 7 to ensure the stability of the analytes.

    • Spike the sample with a known concentration of Aldicarb sulfone-¹³C₂,d₃ solution (e.g., 100 µL of a 1 µg/mL solution).

  • Solid Phase Extraction (SPE) for Cleanup and Concentration:

    • Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

    • Pass the spiked water sample through the cartridge at a slow, steady rate.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the analytes and the internal standard from the cartridge with a suitable organic solvent, such as acetonitrile or methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 1 mL) of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Inject the reconstituted sample into an LC system, typically with a C18 column. Use a gradient elution program with mobile phases such as water with formic acid (A) and acetonitrile with formic acid (B) to separate Aldicarb, Aldicarb sulfoxide, and Aldicarb sulfone.

    • Mass Spectrometry (MS/MS): Analyze the column effluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and for the internal standard (Aldicarb sulfone-¹³C₂,d₃).

    • Quantification: Create a calibration curve by analyzing standards of known concentrations of the unlabeled analytes spiked with the same amount of internal standard. The concentration of the analytes in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LC-MS/MS Workflow Analytical Workflow for Aldicarb Quantification Sample 1. Water Sample Collection Spike 2. Spike with Aldicarb sulfone-¹³C₂,d₃ Sample->Spike SPE 3. Solid Phase Extraction (SPE) Spike->SPE Analysis 4. LC-MS/MS Analysis SPE->Analysis Data 5. Data Processing & Quantification Analysis->Data

General experimental workflow for the quantification of Aldicarb metabolites.

References

An In-Depth Technical Guide to the Synthesis and Purification of ¹³C and Deuterium Labeled Aldicarb Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of ¹³C and deuterium-labeled aldicarb sulfone. Isotropically labeled compounds are invaluable tools in metabolism, pharmacokinetic, and environmental fate studies, serving as internal standards for quantitative analysis and tracers for metabolic pathways. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the key processes.

Introduction

Aldicarb is a carbamate pesticide that undergoes oxidative metabolism in biological systems and the environment to form two primary toxic metabolites: aldicarb sulfoxide and aldicarb sulfone.[1] The synthesis of isotopically labeled aldicarb sulfone is crucial for precise quantification in complex matrices and for elucidating its metabolic fate. This guide details a synthetic strategy involving the preparation of labeled aldicarb followed by its oxidation to the corresponding sulfone.

Synthesis of Labeled Aldicarb

The synthesis of labeled aldicarb is achieved by the reaction of 2-methyl-2-(methylthio)propionaldehyde oxime with an isotopically labeled methyl isocyanate. The labeling can be introduced through either ¹³C-labeled methyl isocyanate or deuterium-labeled methyl isocyanate.

Synthesis of Labeled Methyl Isocyanate Precursors

2.1.1. Synthesis of ¹³C-Methyl Isocyanide

A common precursor for ¹³C-methyl isocyanate is ¹³C-methyl isocyanide, which can be synthesized from ¹³C-methyl iodide and silver cyanide. The isocyanide can then be isomerized to the isocyanate.

2.1.2. Synthesis of Deuterated Methylamine Hydrochloride

Deuterated methylamine is a key precursor for generating deuterated methyl isocyanate. Several methods exist for its synthesis, including the reduction of deuterated nitromethane or the reaction of deuterated methanol with phthalimide followed by hydrolysis.

Experimental Protocol: Synthesis of Labeled Aldicarb

This protocol describes the synthesis of aldicarb by reacting 2-methyl-2-(methylthio)propionaldehyde oxime with methyl isocyanate. For the synthesis of the labeled analogues, the corresponding isotopically labeled methyl isocyanate would be substituted.

Materials:

  • 2-methyl-2-(methylthio)propionaldehyde oxime

  • Methyl isocyanate (or ¹³C-methyl isocyanate / deuterated methyl isocyanate)

  • Triethylamine

  • Water

  • Phosphoric acid

Procedure:

  • In a one-liter glass resin kettle equipped with a stirrer, dropping funnel, thermometer, and condenser, add 66.5 g (0.50 mole) of 2-methyl-2-(methylthio)propionaldehyde oxime and 266 mL of water.

  • Cool the mixture to 5°C using a salt/ice bath.

  • Add 0.52 g (0.005 mole) of triethylamine to the kettle under a nitrogen atmosphere.

  • Slowly add a stoichiometric amount of methyl isocyanate (29.5 mL, 0.50 mole) subsurface over a period of 30 minutes, maintaining the temperature between 5°C and 12°C with vigorous stirring.

  • After the addition is complete, continue stirring for an additional 45 minutes, allowing the temperature to rise to 10°C - 20°C.

  • Transfer the reaction mixture to a blender and blend at high speed for 30 seconds to obtain uniformly small particles.

  • Add an additional 3.0 mL (0.05 mole) of methyl isocyanate while blending at high speed for another 30 seconds. The temperature will rise to approximately 21°C.

  • Return the reaction mixture to the resin kettle and add another 1.0 mL (0.02 mole) of methyl isocyanate with vigorous stirring at 20°C.

  • Stir for 30 minutes, then slowly add a solution of 2.9 g of phosphoric acid in 10 mL of water subsurface.

  • Filter the resulting solid product on a sintered glass funnel.

Expected Yield: Approximately 88% based on the starting oxime.

Synthesis of Labeled Aldicarb Sulfone

The synthesized ¹³C or deuterium-labeled aldicarb is then oxidized to the corresponding sulfone using a suitable oxidizing agent. A well-documented method utilizes hydrogen peroxide in the presence of formic and sulfuric acids.[2]

Experimental Protocol: Oxidation of Labeled Aldicarb to Aldicarb Sulfone

Materials:

  • Labeled Aldicarb (2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime)

  • Methylene chloride

  • 88% aqueous formic acid

  • 30% aqueous hydrogen peroxide

  • Concentrated sulfuric acid

  • Cold water

Procedure:

  • To a mixture of 30 g of labeled aldicarb in 70 g of methylene chloride, add 15 g of an 88% aqueous solution of formic acid.[2]

  • Over a period of 15-20 minutes, add 56 g of a 30% aqueous hydrogen peroxide solution. The reaction temperature will rise from 25°C to 40°C, causing a gentle reflux of the methylene chloride.[2]

  • After the peroxide addition, slowly add 6.0 g of concentrated sulfuric acid dropwise, maintaining the reflux at 40°C.[2]

  • Once the addition is complete, stir the mixture for an additional 2.5 hours at 40-45°C.[2]

  • Remove 60-70 g of the methylene chloride solvent by evaporation under reduced pressure.[2]

  • Cool the mixture to 5°C and filter the solid product.[2]

  • Wash the solid reaction product with 25-30 g of cold water and dry to a constant weight.[2]

Expected Product: Labeled 2-Methyl-2-(Methylsulfonyl)propionaldehyde O-(methylcarbamoyl)oxime with a melting point of 144°-145°C.[2]

Purification of Labeled Aldicarb Sulfone

Purification of the final product is critical to ensure its suitability as an analytical standard. The primary methods for purification are recrystallization and preparative high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures.

General Procedure:

  • Solvent Selection: Choose a solvent in which the labeled aldicarb sulfone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents include ethanol, methanol, or mixtures with water.

  • Dissolution: Dissolve the crude labeled aldicarb sulfone in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating pure compounds from a mixture.

General Procedure:

  • Column and Mobile Phase Selection: A reversed-phase C18 column is commonly used for the separation of aldicarb and its metabolites.[3][4] The mobile phase typically consists of a gradient of methanol or acetonitrile and water.[3][4]

  • Sample Preparation: Dissolve the crude labeled aldicarb sulfone in a suitable solvent, ensuring it is compatible with the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the labeled aldicarb sulfone peak.

  • Solvent Removal: Remove the solvent from the collected fraction, typically by rotary evaporation, to yield the purified product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of labeled aldicarb sulfone.

Table 1: Synthesis of Labeled Aldicarb - Reactant Quantities

ReactantMolecular Weight ( g/mol )Amount (g)Moles
2-methyl-2-(methylthio)propionaldehyde oxime147.2466.50.50
Labeled Methyl Isocyanate~57.05~28.5~0.50
Triethylamine101.190.520.005

Table 2: Oxidation of Labeled Aldicarb - Reactant Quantities

ReactantAmount (g)
Labeled Aldicarb30
88% Formic Acid15
30% Hydrogen Peroxide56
Concentrated Sulfuric Acid6.0

Table 3: Physicochemical Properties of Aldicarb Sulfone

PropertyValue
Molecular FormulaC₇H₁₄N₂O₄S
Molecular Weight222.26 g/mol
Melting Point144-145 °C[2]

Visualizations

The following diagrams illustrate the workflow for the synthesis and purification of labeled aldicarb sulfone.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_synthesis Aldicarb Synthesis cluster_oxidation Oxidation Labeled_Methyl_Isocyanate ¹³C or D-Labeled Methyl Isocyanate Labeled_Aldicarb ¹³C or D-Labeled Aldicarb Labeled_Methyl_Isocyanate->Labeled_Aldicarb Oxime 2-methyl-2-(methylthio) propionaldehyde oxime Oxime->Labeled_Aldicarb Labeled_Aldicarb_Sulfone Crude ¹³C or D-Labeled Aldicarb Sulfone Labeled_Aldicarb->Labeled_Aldicarb_Sulfone Oxidation (H₂O₂/HCOOH/H₂SO₄)

Caption: Synthetic workflow for labeled aldicarb sulfone.

Purification_Workflow Crude_Product Crude Labeled Aldicarb Sulfone Recrystallization Recrystallization Crude_Product->Recrystallization Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Pure_Product_Recryst Pure Labeled Aldicarb Sulfone Recrystallization->Pure_Product_Recryst Pure_Product_HPLC Pure Labeled Aldicarb Sulfone Prep_HPLC->Pure_Product_HPLC

Caption: Purification workflow for labeled aldicarb sulfone.

References

Mass Spectral Characteristics of Aldicarb Sulfone-13C2,d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectral characteristics of Aldicarb sulfone-13C2,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the pesticide metabolite, aldicarb sulfone. This document details the compound's key properties, mass spectrometric fragmentation patterns, and a recommended experimental protocol for its use in analytical methodologies.

Compound Information

This compound is a synthetically modified version of aldicarb sulfone, where two carbon atoms and three deuterium atoms have been incorporated into the molecule. This isotopic labeling results in a predictable mass shift, allowing it to be distinguished from the native analyte in mass spectrometry-based analyses, thereby ensuring high accuracy and precision in quantification.

Table 1: General Properties of this compound

PropertyValueReference(s)
Chemical Name Aldicarb-(N-methyl-13C,d3, carbamoyl-13C) sulfone[1]
CAS Number 1261170-76-6[1][2]
Molecular Formula 13C2C5D3H11N2O4S[2]
Molecular Weight 227.27 g/mol [2]
Isotopic Purity ≥98 atom %
Mass Shift M+5

Mass Spectral Data

The mass spectral characteristics of this compound are primarily defined by its behavior under different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI). While a dedicated full mass spectrum for the labeled compound is not publicly available, its fragmentation pattern can be reliably inferred from the well-documented mass spectrum of the unlabeled aldicarb sulfone. The isotopic labels are located on the N-methyl and carbamoyl groups, and fragments containing these moieties will exhibit a corresponding mass shift.

Electron Ionization (EI) Mass Spectrum of Aldicarb Sulfone (Unlabeled)

The NIST WebBook provides the following mass spectrum for aldicarb sulfone under electron ionization.

Table 2: Key m/z Peaks and Relative Intensities for Aldicarb Sulfone (EI-MS)

m/zRelative Intensity (%)Putative Fragment
41100.0C3H5+
5885.8[CH3NCOH]+
8655.4[C5H12N]+
14825.0[M - C3H6O2]+
2221.0[M]+

Source: NIST WebBook[3]

For this compound, the molecular ion ([M]+) is expected at m/z 227. Fragments containing the labeled N-methyl-carbamoyl group will be shifted by +5 amu. For instance, the fragment at m/z 58 would be observed at m/z 63.

Electrospray Ionization (ESI) Mass Spectrometry

In ESI-MS, aldicarb sulfone typically forms a protonated molecule [M+H]+. For this compound, this would correspond to an m/z of 228. In tandem mass spectrometry (MS/MS), this precursor ion is fragmented to produce characteristic product ions.

Table 3: LC-MS/MS Transitions for Aldicarb Sulfone and its Labeled Analog

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference(s)
Aldicarb Sulfone223.074786.0601-[4]
Aldicarb Sulfone223.0747148.0427-[4]
This compound 228.1 91.1 To be optimizedInferred
This compound 228.1 153.0 To be optimizedInferred

Experimental Protocol: Quantification of Aldicarb Sulfone using Isotope Dilution LC-MS/MS

This section outlines a general procedure for the analysis of aldicarb sulfone in a given matrix (e.g., water, food extracts) using this compound as an internal standard.[5][6]

Materials and Reagents
  • Aldicarb sulfone analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium acetate

  • Solid-phase extraction (SPE) cartridges (e.g., HLB)

Sample Preparation
  • Spiking: To a known volume or weight of the sample, add a precise amount of this compound internal standard solution.

  • Extraction: Extract the analytes from the sample matrix using an appropriate solvent (e.g., acetonitrile).

  • Clean-up: Purify the extract using solid-phase extraction (SPE) to remove interfering matrix components.

  • Reconstitution: Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18).[5]

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid and 5 mmol/L ammonium acetate.[5]

    • Flow Rate: To be optimized based on the column dimensions.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Scan Type: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions: Monitor the transitions listed in Table 3 for both the native analyte and the internal standard.

Quantification

The concentration of aldicarb sulfone in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analytical standard and a constant concentration of the internal standard.

Metabolic Pathway of Aldicarb

Aldicarb is metabolized in the environment and in biological systems through oxidation to form aldicarb sulfoxide, which is subsequently oxidized to aldicarb sulfone. Understanding this pathway is crucial for monitoring the total toxic residue of aldicarb.

Aldicarb_Metabolism Aldicarb Aldicarb Aldicarb_Sulfoxide Aldicarb Sulfoxide Aldicarb->Aldicarb_Sulfoxide Oxidation Aldicarb_Sulfone Aldicarb Sulfone Aldicarb_Sulfoxide->Aldicarb_Sulfone Oxidation

Metabolic pathway of Aldicarb to Aldicarb Sulfone.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of aldicarb sulfone using an isotope-labeled internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample Collection Spiking Spiking with this compound Sample->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Quantification Quantification using Calibration Curve LC_MSMS->Quantification

Workflow for quantitative analysis of Aldicarb Sulfone.

References

An In-depth Technical Guide on the Cholinesterase Inhibition Mechanism of Aldicarb Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldicarb, a potent carbamate insecticide, undergoes metabolic transformation in biological systems to yield two primary metabolites: aldicarb sulfoxide and aldicarb sulfone. While both metabolites exhibit inhibitory effects on acetylcholinesterase (AChE), their potencies differ significantly. This technical guide provides a comprehensive overview of the mechanism of cholinesterase inhibition by aldicarb sulfone, with a focus on its kinetic properties, the underlying biochemical pathways, and the experimental methodologies used for its characterization. Aldicarb sulfone acts as a reversible inhibitor of acetylcholinesterase through the carbamoylation of the serine residue in the enzyme's active site. Although it is a less potent inhibitor than its precursor, aldicarb, and the more toxic metabolite, aldicarb sulfoxide, its persistence and potential for human exposure necessitate a thorough understanding of its toxicological profile.

Introduction

Aldicarb is a systemic N-methylcarbamate insecticide, nematicide, and acaricide. Its toxic effects are primarily attributed to the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function, a condition known as cholinergic crisis.[1][2]

In the environment and within organisms, aldicarb is rapidly oxidized to aldicarb sulfoxide, which is then more slowly oxidized to aldicarb sulfone.[3][4] Both of these metabolites are also inhibitors of AChE.[5] While aldicarb sulfoxide is a more potent inhibitor than the parent compound, aldicarb sulfone is considerably less toxic.[3][6] This guide focuses specifically on the interaction of aldicarb sulfone with acetylcholinesterase.

Mechanism of Cholinesterase Inhibition

The inhibitory action of aldicarb sulfone on acetylcholinesterase follows the general mechanism of carbamate insecticides. This process involves the reversible carbamoylation of a serine hydroxyl group within the active site of the enzyme.[7]

The reaction can be summarized in the following steps:

  • Formation of a Reversible Enzyme-Inhibitor Complex: Aldicarb sulfone initially binds to the active site of AChE to form a non-covalent Michaelis-Menten complex.

  • Carbamoylation: The carbamoyl moiety of aldicarb sulfone is then transferred to the hydroxyl group of the active site serine residue, forming a carbamoylated enzyme. This step results in the inactivation of the enzyme.

  • Decarbamoylation (Spontaneous Reactivation): The carbamoylated enzyme can undergo spontaneous hydrolysis, which regenerates the active enzyme. The rate of this decarbamoylation is a key factor in determining the duration of the inhibitory effect and the overall toxicity of the compound. For N-methylcarbamates like aldicarb sulfone, this reactivation is generally faster than the dephosphorylation that occurs with organophosphate inhibitors.

Quantitative Data on Acetylcholinesterase Inhibition

Table 1: In Vivo Acetylcholinesterase Inhibition by Aldicarb Sulfone in Rats [7]

Dose (mg/kg bw/day)TissueDay Killed% Inhibition (Compared to Control)
16.4Plasma161-63%
331-46%
754-56%
Erythrocyte155-57%
334-36%
753-54%

Table 2: Acute Toxicity of Aldicarb and its Metabolites in Rats [8]

CompoundOral LD50 (mg/kg body weight)
Aldicarb~1.0
Aldicarb Sulfoxide0.88
Aldicarb Sulfone25.0

Note: The higher LD50 value for aldicarb sulfone indicates lower acute toxicity.

Signaling Pathways

The inhibition of acetylcholinesterase by aldicarb sulfone disrupts the normal signaling at cholinergic synapses. The following diagram illustrates the key elements of a cholinergic synapse and the point of inhibition.

Cholinergic_Synapse_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibition presynaptic Acetyl-CoA + Choline -> ACh vesicle ACh Vesicle presynaptic->vesicle Packaging ACh_synapse ACh vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis receptor Cholinergic Receptor ACh_synapse->receptor Binding AChE->presynaptic Choline Recycled response Postsynaptic Response (e.g., Muscle Contraction) receptor->response aldicarb_sulfone Aldicarb Sulfone aldicarb_sulfone->AChE Inhibits

Caption: Cholinergic synapse and the site of aldicarb sulfone inhibition.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common spectrophotometric method for determining the in vitro inhibition of acetylcholinesterase.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes).

  • Aldicarb sulfone (inhibitor).

  • Acetylthiocholine iodide (ATCI) (substrate).

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of aldicarb sulfone in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of ATCI in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add:

      • Phosphate buffer.

      • AChE solution.

      • Aldicarb sulfone solution at various concentrations (or solvent for control).

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

    • Add DTNB solution to each well.

    • Initiate the enzymatic reaction by adding the ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of aldicarb sulfone and the control.

    • Determine the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay.

Enzyme_Inhibition_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Inhibitor, Substrate, Buffer) start->reagent_prep assay_setup Assay Setup in Microplate (Add Enzyme, Buffer, Inhibitor) reagent_prep->assay_setup preincubation Pre-incubation (Allow Enzyme-Inhibitor Interaction) assay_setup->preincubation reaction_init Initiate Reaction (Add Substrate) preincubation->reaction_init measurement Kinetic Measurement (Spectrophotometry) reaction_init->measurement data_analysis Data Analysis (% Inhibition, IC50, Ki) measurement->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

Aldicarb sulfone is a metabolite of the insecticide aldicarb that contributes to the overall cholinergic toxicity, albeit to a lesser extent than its precursors. Its mechanism of action involves the reversible carbamoylation of the active site of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent neurotoxic effects. While quantitative in vitro kinetic data for aldicarb sulfone are not as readily available as for aldicarb and aldicarb sulfoxide, in vivo studies confirm its inhibitory effect on cholinesterase activity. The provided experimental protocols and diagrams offer a framework for researchers and drug development professionals to further investigate the toxicokinetics and toxicodynamics of this important metabolite. A deeper understanding of the inhibitory properties of aldicarb sulfone is crucial for accurate risk assessment and the development of potential therapeutic interventions for carbamate poisoning.

References

Degradation Pathways of Aldicarb Sulfone in Environmental Samples: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldicarb sulfone, a major metabolite of the carbamate pesticide aldicarb, is a compound of significant environmental concern due to its toxicity and persistence in soil and water systems. Understanding its degradation pathways is crucial for assessing its environmental fate and developing effective remediation strategies. This technical guide provides a comprehensive overview of the primary degradation mechanisms of aldicarb sulfone in environmental samples, including hydrolysis, microbial degradation, and photodegradation. Detailed experimental protocols for studying these pathways are presented, along with a summary of quantitative data on degradation kinetics. Visual representations of degradation pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Introduction

Aldicarb is a systemic insecticide, nematicide, and acaricide that undergoes rapid oxidation in the environment to form two toxic metabolites: aldicarb sulfoxide and aldicarb sulfone.[1][2] Aldicarb sulfone is the more persistent of the two and its presence in soil and groundwater poses a potential risk to ecosystems and human health.[3] The degradation of aldicarb sulfone is a complex process influenced by various environmental factors, including pH, temperature, microbial activity, and sunlight. This guide delves into the intricate pathways through which aldicarb sulfone is broken down in the environment.

Degradation Pathways of Aldicarb Sulfone

The environmental degradation of aldicarb sulfone primarily occurs through two main pathways: chemical hydrolysis and microbial degradation. Photodegradation can also contribute to its breakdown, particularly in aqueous environments.

Chemical Degradation: Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for aldicarb sulfone, particularly in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature.[4] The process involves the cleavage of the carbamate ester linkage, leading to the formation of less toxic products. Under alkaline conditions, hydrolysis is significantly accelerated.[4]

The primary degradation products of aldicarb sulfone hydrolysis are aldicarb sulfone oxime and methylamine. Further degradation can lead to the formation of aldicarb sulfone nitrile.

Microbial Degradation

Microbial activity is a crucial factor in the degradation of aldicarb sulfone in soil environments.[2] Various soil microorganisms, including bacteria and fungi, have been shown to utilize aldicarb and its metabolites as a source of carbon and nitrogen.[5] The rate of microbial degradation can be influenced by soil type, organic matter content, temperature, and moisture.[6] In some soils with a history of aldicarb application, accelerated microbial degradation has been observed.[2]

The initial step in the microbial degradation of aldicarb sulfone often involves the hydrolysis of the carbamate ester bond, similar to chemical hydrolysis. This is followed by further breakdown of the resulting oxime and other intermediates.

Photodegradation

Quantitative Data on Aldicarb Sulfone Degradation

The following tables summarize the available quantitative data on the degradation kinetics of aldicarb sulfone under various environmental conditions.

Table 1: Hydrolysis Half-lives of Aldicarb Sulfone at 15°C [4]

pHHalf-life (days)
5.01411
7.0399
9.0100

Table 2: Degradation of Aldicarb Metabolites in Soil [2]

CompoundSoil TypeConditionTime for Total Degradation (days)
Aldicarb and metabolitesLM Soil (history of use)Non-autoclaved12
Aldicarb sulfoxide & sulfoneCL Soil (no history of use)Non-autoclaved> 42 (still present)
Aldicarb metabolitesLM and MS SoilsAutoclavedPersistence extended

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of aldicarb sulfone.

Protocol for Studying Hydrolysis of Aldicarb Sulfone

Objective: To determine the rate of hydrolysis of aldicarb sulfone at different pH values.

Materials:

  • Aldicarb sulfone standard

  • Sterile aqueous buffer solutions (pH 5, 7, and 9)

  • Amber glass vials with Teflon-lined caps

  • Constant temperature incubator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector[9]

  • Acetonitrile (HPLC grade)

  • Ultrapure water

Procedure:

  • Prepare stock solutions of aldicarb sulfone in a suitable solvent (e.g., acetonitrile).

  • In amber glass vials, spike the sterile buffer solutions with a known concentration of aldicarb sulfone stock solution to achieve the desired initial concentration.

  • Prepare triplicate samples for each pH and a control sample with ultrapure water.

  • Incubate the vials in the dark at a constant temperature (e.g., 25°C).

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each vial.

  • Analyze the concentration of aldicarb sulfone in the aliquots using HPLC-UV.

  • Plot the natural logarithm of the concentration of aldicarb sulfone versus time to determine the first-order rate constant (k) and the half-life (t½ = 0.693/k) for each pH.

Protocol for a Soil Microcosm Study of Aldicarb Sulfone Degradation

Objective: To evaluate the microbial degradation of aldicarb sulfone in soil.

Materials:

  • Fresh environmental soil sample

  • Aldicarb sulfone standard

  • Sterile and non-sterile soil microcosms (e.g., glass jars with breathable lids)

  • Analytical balance

  • Incubator

  • Extraction solvent (e.g., acetonitrile/water mixture)[10]

  • Centrifuge

  • HPLC-MS/MS system for analysis[10][11]

Procedure:

  • Characterize the soil sample for properties such as pH, organic matter content, and microbial biomass.

  • Prepare two sets of soil microcosms: one with sterile soil (autoclaved) and one with non-sterile soil.

  • Fortify the soil in each microcosm with a known amount of aldicarb sulfone.

  • Adjust the moisture content of the soil to a specific level (e.g., 60% of water holding capacity).

  • Incubate the microcosms in the dark at a constant temperature.

  • At selected time points, collect triplicate soil samples from each treatment group.

  • Extract aldicarb sulfone and its potential degradation products from the soil samples using an appropriate extraction solvent and method (e.g., shaking, sonication).[3]

  • Centrifuge the extracts and filter the supernatant.

  • Analyze the extracts using HPLC-MS/MS to quantify the concentration of aldicarb sulfone and identify degradation products.

  • Compare the degradation rates in sterile and non-sterile microcosms to assess the contribution of microbial activity.

Protocol for HPLC-MS/MS Analysis of Aldicarb Sulfone

Objective: To quantify aldicarb sulfone and identify its degradation products in environmental samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[10]

Chromatographic Conditions (example): [10]

  • Column: C18 reversed-phase column

  • Mobile Phase: Gradient elution with acetonitrile and water (both containing a small percentage of formic acid or ammonium acetate)

  • Flow Rate: 0.2-0.5 mL/min

  • Injection Volume: 5-20 µL

Mass Spectrometry Conditions (example): [10]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Aldicarb Sulfone: Monitor specific precursor-to-product ion transitions for quantification and confirmation. For example, a transition of m/z 223.1 → 148.0 has been reported.[10]

    • Degradation Products: Develop MRM methods for expected degradation products (e.g., aldicarb sulfone oxime).

Procedure:

  • Prepare calibration standards of aldicarb sulfone and any available degradation product standards in a matrix-matched solvent.

  • Inject the prepared sample extracts and calibration standards into the HPLC-MS/MS system.

  • Acquire data in MRM mode.

  • Process the data to quantify the concentration of aldicarb sulfone and identify any detected degradation products by comparing their retention times and mass transitions to the analytical standards.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and experimental workflows described in this guide.

Aldicarb_Sulfone_Degradation_Pathways cluster_main Degradation of Aldicarb Sulfone cluster_products Degradation Products Aldicarb_Sulfone Aldicarb Sulfone Hydrolysis Hydrolysis (Abiotic) Aldicarb_Sulfone->Hydrolysis pH, Temperature Microbial_Degradation Microbial Degradation (Biotic) Aldicarb_Sulfone->Microbial_Degradation Microorganisms Photodegradation Photodegradation (Abiotic) Aldicarb_Sulfone->Photodegradation Sunlight N_chloro_aldicarb_sulfone N-chloro-aldicarb sulfone (in chlorinated water) Aldicarb_Sulfone->N_chloro_aldicarb_sulfone Chlorination Aldicarb_Sulfone_Oxime Aldicarb Sulfone Oxime Hydrolysis->Aldicarb_Sulfone_Oxime Methylamine Methylamine Hydrolysis->Methylamine Microbial_Degradation->Aldicarb_Sulfone_Oxime Aldicarb_Sulfone_Nitrile Aldicarb Sulfone Nitrile Aldicarb_Sulfone_Oxime->Aldicarb_Sulfone_Nitrile

Caption: Primary degradation pathways of aldicarb sulfone in the environment.

Experimental_Workflow_Soil_Microcosm cluster_workflow Soil Microcosm Experimental Workflow start Start: Soil Collection and Characterization setup Microcosm Setup (Sterile vs. Non-sterile) start->setup fortification Fortification with Aldicarb Sulfone setup->fortification incubation Incubation (Controlled Conditions) fortification->incubation sampling Time-course Sampling incubation->sampling extraction Soil Extraction sampling->extraction analysis HPLC-MS/MS Analysis extraction->analysis data Data Analysis and Degradation Kinetics analysis->data end End: Assess Microbial Degradation Rate data->end

Caption: Workflow for a soil microcosm study of aldicarb sulfone degradation.

Conclusion

The degradation of aldicarb sulfone in the environment is a multifaceted process governed by a combination of chemical and biological mechanisms. Hydrolysis is a key abiotic pathway, with its rate being highly sensitive to pH. Microbial degradation plays a vital role in the breakdown of aldicarb sulfone in soil, and its efficiency can be enhanced in acclimated microbial populations. Photodegradation may also contribute to its dissipation in aquatic systems. A thorough understanding of these degradation pathways, supported by robust experimental data, is essential for predicting the environmental fate of aldicarb sulfone and for the development of effective risk assessment and remediation strategies. Further research is warranted to isolate and characterize specific microbial strains capable of efficiently degrading aldicarb sulfone and to determine its photodegradation quantum yield under various environmental conditions.

References

Commercial Suppliers and Technical Guide for Aldicarb Sulfone-13C2,d3 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development requiring high-purity analytical standards, Aldicarb sulfone-13C2,d3 is a critical component for isotope dilution mass spectrometry applications. This isotopically labeled compound serves as an internal standard for the accurate quantification of Aldicarb sulfone, a metabolite of the pesticide Aldicarb. This guide provides an in-depth overview of commercial suppliers, their product specifications, and a general experimental protocol for its use.

Commercial Availability

Several reputable chemical suppliers offer this compound analytical standard. The primary vendors identified include:

  • MedChemExpress: A supplier of research chemicals and bioactive compounds.[1][2]

  • Sigma-Aldrich (Merck): A leading life science and technology company.[3]

  • LGC Standards: A global leader in the production and distribution of reference materials.[4]

  • Clearsynth: A company specializing in stable isotope-labeled compounds and other chemical standards.[5][6][7]

  • Gentaur: A distributor for various life science products, including those from MedChemExpress.[8]

Product Specifications

The following table summarizes the key quantitative data for this compound available from various suppliers. Please note that specific values may vary by lot, and it is essential to consult the Certificate of Analysis (CoA) for the most accurate information.

Specification MedChemExpress Sigma-Aldrich Clearsynth LGC Standards
Product Number HY-17530S733873CS-I-00488Varies by product
CAS Number 1261170-76-61261170-76-61261170-76-61261170-76-6
Molecular Formula C₅¹³C₂H₁₁D₃N₂O₄S¹³C₂C₅D₃H₁₁N₂O₄SC₅¹³C₂H₁₁D₃N₂O₄SNot specified
Molecular Weight 227.27 g/mol 227.27 g/mol 227.27 g/mol Not specified
Isotopic Purity Not specified≥98 atom % ¹³C, ≥98 atom % DNot specifiedNot specified
Chemical Purity >98%≥98% (CP)Not specifiedNot specified
Physical Form SolidSolidNot specifiedNot specified
Storage -20°C-20°CNot specified-20°C
Solubility 10 mM in DMSO[8]Not specifiedNot specifiedNot specified

Experimental Protocol: Quantification of Aldicarb Sulfone in Water by Isotope Dilution LC-MS/MS

The following is a generalized experimental protocol for the quantitative analysis of Aldicarb sulfone in water samples using this compound as an internal standard. This method is adapted from established analytical procedures for pesticide residue analysis.[1]

1. Materials and Reagents:

  • This compound analytical standard

  • Native Aldicarb sulfone analytical standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., HLB)

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

  • Prepare a series of calibration standards by spiking known concentrations of native Aldicarb sulfone into blank water samples.

  • Add a constant, known amount of the this compound internal standard stock solution to each calibration standard and to the unknown samples.

3. Sample Preparation (Solid Phase Extraction):

  • Acidify the water sample (e.g., with formic acid).

  • Condition the SPE cartridge with methanol followed by ultrapure water.

  • Load the water sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18)[1]

    • Mobile Phase: Gradient elution with a mixture of water and acetonitrile/methanol containing a small amount of formic acid and/or ammonium acetate.

    • Flow Rate: Appropriate for the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor at least two transitions for both the native Aldicarb sulfone and the labeled internal standard for confirmation and quantification.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the native Aldicarb sulfone to the peak area of the this compound internal standard against the concentration of the native analyte.

  • Determine the concentration of Aldicarb sulfone in the unknown samples by using the response ratio from the sample and interpolating from the calibration curve.

Workflow and Pathway Diagrams

Experimental Workflow for Isotope Dilution Analysis

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards & IS Sample_Prep Spike Samples with IS SPE Solid Phase Extraction Sample_Prep->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Calibration Construct Calibration Curve LC_MS->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification Isotope Dilution Logic Analyte Analyte (Unknown Concentration) Mixture Analyte + IS Mixture Analyte->Mixture IS Internal Standard (IS) (Known Concentration) IS->Mixture Measurement Measure Response Ratio (Analyte / IS) Mixture->Measurement Calculation Calculate Analyte Concentration Measurement->Calculation

References

Methodological & Application

Application Note: Development of a Sensitive and Robust LC-MS/MS Method for the Analysis of Aldicarb Sulfone using a Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aldicarb is a carbamate pesticide that is effective against a variety of insects, mites, and nematodes. Due to its high toxicity, its use has been highly restricted. Aldicarb is rapidly metabolized in the environment and in biological systems to more toxic and persistent compounds, primarily aldicarb sulfoxide and aldicarb sulfone. Monitoring for the presence of these metabolites is crucial for assessing environmental contamination and ensuring food safety. This application note describes the development and validation of a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of aldicarb sulfone. The use of a stable isotope-labeled internal standard, Aldicarb sulfone-13C2,d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2]

This method is applicable for the analysis of aldicarb sulfone in various matrices, such as water and agricultural products, with high throughput and reliability.

Experimental Protocols

Materials and Reagents

  • Aldicarb sulfone analytical standard

  • This compound internal standard[3][4]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or QuEChERS kits

Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation

Prepare stock solutions of aldicarb sulfone and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a working internal standard solution by serial dilution in an appropriate solvent (e.g., acetonitrile/water).

Sample Preparation (Solid Phase Extraction for Water Samples)

  • To a 100 mL water sample, add the this compound internal standard.

  • Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of water.

  • Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with 5 mL of water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[5]

Sample Preparation (QuEChERS for Fruit and Vegetable Samples)

  • Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Add the internal standard and a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the supernatant and subject it to dispersive SPE (dSPE) cleanup by adding a dSPE tube containing sorbents like PSA and C18.

  • Vortex and centrifuge.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.[6][7][8][9][10]

LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) is commonly used.[5][11]

  • Mobile Phase: A gradient elution with 0.1% formic acid and 5 mM ammonium acetate in water (A) and acetonitrile (B) is typical.[5][11]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the typical quantitative performance of an LC-MS/MS method for aldicarb sulfone analysis based on literature data.

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Aldicarb Sulfone223.1148.015
76.025
This compound228.1151.015

Note: The exact m/z values for the internal standard will depend on the specific labeling pattern. The values presented are hypothetical based on a +5 Da shift.

Table 2: Method Validation Parameters

ParameterTypical Performance
Linearity (r²)> 0.99[5][6]
Limit of Quantification (LOQ)0.001 - 0.1 µg/L[5][12]
Accuracy (Recovery)85 - 115%[5][12]
Precision (RSD)< 15%[5][12]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (Water or Food) add_is Add this compound sample->add_is extraction Extraction (SPE or QuEChERS) add_is->extraction cleanup Cleanup (dSPE for QuEChERS) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

References

Application Notes and Protocols for Aldicarb Analysis in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data on common sample preparation techniques for the analysis of aldicarb and its metabolites (aldicarb sulfoxide and aldicarb sulfone) in various food matrices. The selection of an appropriate sample preparation method is critical for accurate and reliable quantification of pesticide residues. This document outlines three prevalent techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Comparative Quantitative Data

The following table summarizes the performance of different sample preparation techniques for aldicarb analysis in various food matrices. Please note that the data is compiled from multiple studies, and direct comparison between methods should be made with caution as experimental conditions may vary.

Food MatrixSample Preparation MethodAnalytical TechniqueAnalyte(s)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Fruits & VegetablesQuEChERS (Citrate Buffered)LC-MS/MSAldicarb & Metabolites91 - 109< 10-5[1]
Fruits & VegetablesQuEChERS (Acetate Buffered)GC-MS & LC-MS/MSAldicarb70 - 120< 10--[2]
Grains, Fruits, VegetablesLLE followed by SPEHPLCAldicarb & Metabolites60 - 103-2-[3]
Beverages (Grape Juice, Chocolate Milk)LLE with Low-Temperature PartitioningHPLC-UVAldicarb93.4 - 93.64.1 - 4.51550[2]
BloodMiniaturized QuEChERSLC-MS/MSAldicarbMean of -47 (Signal Suppression)-0.1 (ng/mL)-[4]
BrainMiniaturized QuEChERSLC-MS/MSAldicarb--0.2 (ng/g)-[4]
Various FoodsSPEHPLC-MS/MSAldicarb & Metabolites68 - 89-210

Experimental Protocols and Workflows

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted technique for pesticide residue analysis in a variety of food matrices due to its simplicity, high throughput, and minimal solvent consumption. Two common buffered versions are presented below.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (dSPE) Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Sample Extraction 2. Add Acetonitrile & Shake Homogenization->Extraction Salts 3. Add QuEChERS Salts & Shake Vigorously Extraction->Salts Centrifuge1 4. Centrifuge Salts->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer Acetonitrile Layer dSPE 6. Add dSPE Sorbent & Vortex Transfer->dSPE Centrifuge2 7. Centrifuge dSPE->Centrifuge2 FinalExtract 8. Collect Final Extract Centrifuge2->FinalExtract Analysis 9. LC-MS/MS or GC-MS Analysis FinalExtract->Analysis SPE_Workflow cluster_extraction Initial Extraction cluster_spe SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Sample SolventExtraction 2. Extract with Acetonitrile Homogenization->SolventExtraction Centrifuge1 3. Centrifuge SolventExtraction->Centrifuge1 Condition 4. Condition SPE Cartridge Centrifuge1->Condition Supernatant Load 5. Load Sample Extract Condition->Load Wash 6. Wash Cartridge Load->Wash Elute 7. Elute Aldicarb Wash->Elute Concentrate 8. Concentrate Eluate Elute->Concentrate Analysis 9. LC-MS/MS or HPLC Analysis Concentrate->Analysis LLE_Workflow cluster_extraction Extraction cluster_partition Partitioning cluster_analysis Analysis Sample 1. Take Liquid Sample Solvent 2. Add Acetonitrile & (NaCl for some matrices) Sample->Solvent Homogenize 3. Homogenize/Vortex Solvent->Homogenize Freeze 4. Freeze for Phase Separation (LTP) Homogenize->Freeze Collect 5. Collect Organic Layer Freeze->Collect Analyze 6. HPLC-UV or LC-MS/MS Analysis Collect->Analyze Method_Selection Start Start: Aldicarb Analysis in Food MatrixType What is the food matrix type? Start->MatrixType Liquid Liquid (e.g., Beverages) MatrixType->Liquid Liquid Solid Solid (e.g., Fruits, Vegetables, Grains) MatrixType->Solid Solid LLE Use LLE with Low-Temperature Partitioning Liquid->LLE HighThroughput High Sample Throughput Needed? Solid->HighThroughput HighSelectivity High Selectivity & Concentration Needed? HighThroughput->HighSelectivity No QuEChERS Use QuEChERS HighThroughput->QuEChERS Yes HighSelectivity->QuEChERS No SPE Use SPE HighSelectivity->SPE Yes

References

Application Note: High-Throughput Analysis of Aldicarb Sulfone in Leafy Greens Using a Modified QuEChERS Method with Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Aldicarb sulfone in complex food matrices, specifically leafy green vegetables. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, incorporating an isotopically labeled internal standard, Aldicarb sulfone-13C2,d3, for enhanced accuracy and precision.[1] Final analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing high selectivity and low detection limits. This method is suitable for high-throughput pesticide residue monitoring in food safety and quality control laboratories.

Introduction

Aldicarb is a carbamate insecticide that, along with its toxic metabolites Aldicarb sulfoxide and Aldicarb sulfone, poses a potential risk to human health through dietary exposure.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various food commodities. Consequently, sensitive and reliable analytical methods are crucial for monitoring compliance and ensuring consumer safety.

The QuEChERS method has become a standard for pesticide residue analysis in food due to its simplicity, speed, and minimal solvent usage.[2][3][4][5] It involves a simple liquid-liquid extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup to remove matrix interferences.[2][6][7] The use of stable isotope-labeled internal standards, such as this compound, is critical for compensating for matrix effects and variations in extraction recovery, thereby improving the accuracy and reliability of the results.[1] This application note provides a detailed protocol for the analysis of Aldicarb sulfone in leafy greens, leveraging the benefits of both the QuEChERS methodology and isotope dilution mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Standards: Aldicarb sulfone (analytical grade), this compound (isotopic purity >99%)

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent. Pre-packaged QuEChERS extraction and dSPE tubes are recommended for convenience and consistency.

  • Sample: Fresh leafy green vegetables (e.g., spinach, lettuce).

Sample Preparation (QuEChERS)
  • Homogenization: Weigh a representative portion of the leafy green vegetable sample and homogenize it using a high-speed blender to obtain a uniform paste.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with an appropriate amount of this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex the tube for 30 seconds.

    • Centrifuge at high speed (e.g., ≥ 10,000 x g) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute it with an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

    • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is suitable for the separation.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize typical quantitative data for the analysis of Aldicarb and its metabolites using QuEChERS and LC-MS/MS from various studies.

Table 1: LC-MS/MS Parameters for Aldicarb Sulfone and its Isotope

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Aldicarb sulfone223.186.113
This compound228.189.113

Note: These are example values and should be optimized for the specific instrument used.

Table 2: Method Validation Data for Aldicarb and Metabolites in Various Matrices

AnalyteMatrixFortification Level (µg/kg)Recovery (%)RSD (%)Reference
Aldicarb sulfoneWater0.193.4 - 106≤ 20[8]
Aldicarb sulfoneWater1.089.4 - 107≤ 20[8]
AldicarbFruits & Vegetables10 - 20070 - 120< 20[9]
Multiple PesticidesDried Herbs6 - 200070 - 1201 - 22[10]
Multiple PesticidesEdible Insects10 - 50064.5 - 122.11.9 - 6.0[11]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Aldicarb and Metabolites

AnalyteMatrixLOD (µg/L or µg/kg)LOQ (µg/L or µg/kg)Reference
Aldicarb sulfoneWater0.050.1[8]
Multiple PesticidesWater< 3.036.25 - 9.18[12]
Carbamate PesticidesHerbs0.2 - 5.0-[13]

Mandatory Visualization

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE (dSPE) Cleanup cluster_analysis Analysis Homogenization 1. Homogenization (10g of Leafy Greens) Extraction 2. Extraction - Add 10mL Acetonitrile - Spike with this compound - Add QuEChERS Salts (MgSO4, NaCl) Homogenization->Extraction Weigh Sample Centrifugation1 3. Centrifugation (Phase Separation) Extraction->Centrifugation1 Shake Vigorously Transfer 4. Transfer Supernatant (1mL of Acetonitrile Extract) Centrifugation1->Transfer dSPE 5. dSPE Cleanup - Add to tube with MgSO4, PSA, C18 Transfer->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 Vortex Final_Extract 7. Final Extract Preparation - Dilution - Filtration (0.22µm) Centrifugation2->Final_Extract LC_MSMS 8. LC-MS/MS Analysis (ESI+, MRM) Final_Extract->LC_MSMS Inject Data_Processing 9. Data Processing - Quantification using Isotope Dilution LC_MSMS->Data_Processing

Caption: QuEChERS workflow for pesticide residue analysis.

Conclusion

The described QuEChERS method, incorporating this compound as an internal standard, provides a reliable and efficient approach for the determination of Aldicarb sulfone in leafy green vegetables. The protocol is straightforward, rapid, and yields high-quality quantitative data with excellent recovery and precision. This methodology is well-suited for routine monitoring of pesticide residues in complex food matrices, aiding in the enforcement of food safety regulations and protecting public health.

References

Application Note: Quantification of Aldicarb and its Metabolites Using a Single Labeled Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust method for the simultaneous quantification of aldicarb and its two primary oxidative metabolites, aldicarb sulfoxide and aldicarb sulfone, in complex matrices. The method utilizes a single stable isotope-labeled internal standard, aldicarb-d3, for accurate quantification of all three analytes by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach simplifies the workflow and improves analytical accuracy by compensating for matrix effects and variations in extraction recovery and instrument response. Detailed protocols for sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for food matrices and solid-phase extraction (SPE) for water samples are provided. The method is highly sensitive and selective, making it suitable for routine monitoring, food safety analysis, and environmental assessment.

Introduction

Aldicarb is a carbamate insecticide that is effective against a variety of soil and foliar pests.[1] However, due to its high acute toxicity, its use is highly regulated.[2] In the environment and in biological systems, aldicarb is rapidly metabolized to aldicarb sulfoxide and subsequently to the more stable aldicarb sulfone.[1] Both of these metabolites are also of toxicological concern.[3] Therefore, it is crucial to have a reliable analytical method for the simultaneous determination of aldicarb and its sulfoxide and sulfone metabolites in various matrices, such as food and water.

The use of a single stable isotope-labeled internal standard that is structurally similar to the analytes of interest is a widely accepted approach to achieve the highest accuracy and precision in quantitative mass spectrometry.[4] Aldicarb-d3 serves as an ideal internal standard for the quantification of aldicarb, aldicarb sulfoxide, and aldicarb sulfone as it co-elutes with the analytes and effectively compensates for any variations during sample preparation and analysis.[4] This application note provides a comprehensive protocol for the analysis of these three compounds using a single labeled standard and LC-MS/MS.

Signaling Pathway of Aldicarb Toxicity

Aldicarb and its toxic metabolites, aldicarb sulfoxide and aldicarb sulfone, exert their primary toxic effect through the inhibition of the acetylcholinesterase (AChE) enzyme.[5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, aldicarb causes an accumulation of ACh, leading to overstimulation of cholinergic receptors and subsequent disruption of the nervous system.[2][5]

Aldicarb_Toxicity_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Aldicarb Aldicarb / Metabolites Inhibited_AChE Inhibited AChE Neuron_Response Nerve Impulse Propagation ACh_Receptor->Neuron_Response Activates Aldicarb->AChE Inhibits

Caption: Mechanism of Aldicarb Toxicity.

Experimental Protocols

This section details the procedures for the quantification of aldicarb, aldicarb sulfoxide, and aldicarb sulfone in food and water matrices.

Materials and Reagents
  • Aldicarb, aldicarb sulfoxide, and aldicarb sulfone analytical standards (≥98% purity)

  • Aldicarb-d3 internal standard (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

  • Dispersive solid-phase extraction (dSPE) sorbents (e.g., primary secondary amine (PSA), C18, MgSO₄)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: QuEChERS for Fruits and Vegetables

The QuEChERS method is a simple and effective technique for the extraction of pesticide residues from food matrices.[1][5][6][7][8]

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA, C18, and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and add the aldicarb-d3 internal standard solution.

    • Dilute the extract with water or an appropriate solvent to be compatible with the LC mobile phase.

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

Sample Preparation: Solid-Phase Extraction for Water Samples

For water samples, solid-phase extraction is a common method for the concentration and cleanup of analytes.[9]

  • Sample Preservation and Spiking:

    • To a 100 mL water sample, add a suitable preservative if necessary.

    • Spike the sample with the aldicarb-d3 internal standard.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with methanol followed by ultrapure water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture to remove interferences.

  • Elution: Elute the analytes from the cartridge with an appropriate organic solvent, such as acetonitrile or methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a solvent compatible with the LC mobile phase.

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid and 5 mM ammonium acetate in water
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for separation of the three analytes
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 120 °C
Desolvation Temperature 400 °C

MRM Transitions:

The following MRM transitions can be used for the quantification and confirmation of the analytes and the internal standard.[4][10]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
Aldicarb 208.1116.110Quantifier
208.189.120Qualifier
Aldicarb Sulfoxide 207.0132.08Quantifier
207.089.017Qualifier
Aldicarb Sulfone 223.0166.011Quantifier
223.0148.018Qualifier
Aldicarb-d3 211.1119.110Internal Standard
Calibration and Quantification

Prepare a series of calibration standards in a matrix blank extract to match the sample matrix as closely as possible. The concentration of the internal standard (aldicarb-d3) should be constant across all calibration standards and samples. The ratio of the peak area of each analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate a calibration curve. The concentration of the analytes in the samples is then calculated using the regression equation from the calibration curve.

Experimental Workflow

The overall experimental workflow for the analysis of aldicarb and its metabolites is depicted in the following diagram.

experimental_workflow sample Sample (Food or Water) homogenization Homogenization (for Food) sample->homogenization extraction Extraction (QuEChERS or SPE) sample->extraction homogenization->extraction is_spike Internal Standard Spiking (Aldicarb-d3) extraction->is_spike cleanup Cleanup (dSPE or Cartridge Wash) extraction->cleanup is_spike->cleanup concentration Concentration & Reconstitution cleanup->concentration lcms_analysis LC-MS/MS Analysis (MRM Mode) concentration->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing results Results data_processing->results

Caption: General Experimental Workflow.

Quantitative Data Summary

The performance of the analytical method is summarized in the table below. The data is compiled from various studies employing similar methodologies.[4][9][11]

AnalyteMatrixLinearity (r²)LOD (µg/kg or µg/L)LOQ (µg/kg or µg/L)Recovery (%)
Aldicarb Peanuts>0.9941081.5 - 115
Water>0.9990.0010.00394.5 - 105
Ginger>0.990.31.071.4 - 89.8
Aldicarb Sulfoxide Peanuts>0.9951085.2 - 112
Water>0.9990.00080.002596.2 - 103
Ginger>0.990.31.075.6 - 88.2
Aldicarb Sulfone Peanuts>0.9951088.7 - 109
Water>0.9990.00090.00395.8 - 104
Ginger>0.990.62.078.9 - 89.1

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust solution for the simultaneous quantification of aldicarb, aldicarb sulfoxide, and aldicarb sulfone in various matrices. The use of a single stable isotope-labeled internal standard, aldicarb-d3, ensures high accuracy and precision. The detailed protocols for QuEChERS and SPE sample preparation offer flexibility for analyzing both food and water samples. This method is well-suited for high-throughput laboratories involved in food safety, environmental monitoring, and toxicological research.

References

Application Note: Quantitative Analysis of Aldicarb Sulfone using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Establishing Calibration Curves with Aldicarb sulfone-13C2,d3 for Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the quantitative analysis of Aldicarb sulfone in aqueous samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with an isotope dilution strategy. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] The method described herein is suitable for trace-level quantification and is applicable to various research and monitoring applications.

Principle of Isotope Dilution

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for quantitative analysis. It involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample as an internal standard (IS).[2] The IS is chemically identical to the native analyte and behaves similarly during sample extraction, cleanup, and chromatographic separation.[1] By measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample loss or matrix-induced signal suppression or enhancement.

Materials and Reagents
  • Analytes: Aldicarb sulfone (Purity ≥99%)[3][4]

  • Internal Standard: this compound[2]

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Deionized Water (≥18 MΩ·cm)[3][4]

  • Reagents: Formic Acid, Ammonium Acetate[1]

  • Equipment: Analytical balance, volumetric flasks, pipettes, vials, vortex mixer, centrifuge, Solid Phase Extraction (SPE) cartridges (e.g., HLB or C18)[1], HPLC-MS/MS system.[1][5]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Aldicarb sulfone and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol. These stock solutions should be stored at -20°C.

  • Intermediate Working Solutions (10 µg/mL):

    • Pipette 100 µL of each primary stock solution into separate 10 mL volumetric flasks.

    • Dilute to volume with a 50:50 methanol:water mixture.

  • Internal Standard (IS) Spiking Solution (100 ng/mL):

    • Perform a serial dilution of the this compound intermediate working solution to achieve a final concentration of 100 ng/mL. This solution will be used to spike all calibration standards, blanks, and samples.

Preparation of Calibration Curve Standards

A series of calibration standards are prepared by spiking the analyte into a blank matrix (e.g., deionized water) to create a calibration curve that accounts for any matrix effects.[6][7]

  • Pipette 1 mL of the blank matrix into a series of labeled vials.

  • Spike each vial with a constant volume of the Internal Standard (IS) Spiking Solution (e.g., 50 µL to achieve a final concentration of 5 ng/mL).

  • Spike each vial with appropriate volumes of the Aldicarb sulfone intermediate working solution to create a series of calibration points. A typical concentration range could be 0.5, 1, 5, 10, 50, 100, and 200 µg/L.[1]

  • The final volume of all standards should be made equal by adding the blank matrix.

  • A matrix blank (containing only the IS) and a solvent blank should also be prepared.

G cluster_0 Stock & Working Solution Preparation cluster_1 Calibration Standard Preparation Analyte_Stock Aldicarb Sulfone Stock (1 mg/mL) Analyte_Work Analyte Working Std (10 µg/mL) Analyte_Stock->Analyte_Work Dilute IS_Stock This compound Stock (1 mg/mL) IS_Work IS Working Std (10 µg/mL) IS_Stock->IS_Work Dilute Cal_Stds Final Calibration Standards (0.5 - 200 µg/L) Analyte_Work->Cal_Stds Spike variable amounts IS_Spike IS Spiking Solution (100 ng/mL) IS_Work->IS_Spike Dilute IS_Spike->Cal_Stds Spike constant amount Blank_Matrix Blank Matrix (e.g., Water) Blank_Matrix->Cal_Stds

Caption: Workflow for the preparation of calibration standards.

Sample Preparation (Aqueous Samples)

For aqueous samples like groundwater or drinking water, solid-phase extraction (SPE) can be used for cleanup and concentration.[1][8]

  • Measure 100 mL of the water sample.

  • Spike with the Internal Standard (IS) Spiking Solution to achieve a concentration of 5 ng/mL.

  • Condition an SPE cartridge (e.g., HLB, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Wash the cartridge with 5 mL of water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase starting condition.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[5]

  • Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column.[1][3] A gradient elution with mobile phases consisting of water and acetonitrile/methanol, often with additives like formic acid or ammonium acetate, is employed to achieve good peak shape and separation.[1][9]

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions for both Aldicarb sulfone and its labeled internal standard are monitored.

G cluster_workflow Overall Analysis Workflow Sample Aqueous Sample Collection Spike Spike with IS (this compound) Sample->Spike SPE Solid Phase Extraction (Cleanup & Concentration) Spike->SPE Analysis LC-MS/MS Analysis (MRM Mode) SPE->Analysis Data Data Processing Analysis->Data Result Concentration Calculation Data->Result G cluster_quant Quantitative Logic Analyte_Signal Analyte Peak Area (Aldicarb Sulfone) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal IS Peak Area (this compound) IS_Signal->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Determine Unknown Concentration Cal_Curve->Concentration

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Signal Suppression of Aldicarb Sulfone-¹³C₂,d₃ in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address signal suppression of the internal standard Aldicarb sulfone-¹³C₂,d₃ during mass spectrometry analysis.

Troubleshooting Guides

Issue 1: Significant Signal Suppression of Aldicarb sulfone-¹³C₂,d₃ is Observed

Q1: My signal for Aldicarb sulfone-¹³C₂,d₃ is significantly lower in my sample matrix compared to the neat solution. What are the likely causes and how can I troubleshoot this?

A1: This phenomenon is commonly referred to as matrix-induced signal suppression, a major challenge in LC-MS/MS analysis. The primary cause is the presence of co-eluting endogenous or exogenous components from the sample matrix that interfere with the ionization of the internal standard in the mass spectrometer's ion source.[1][2][3][4]

Troubleshooting Steps:

  • Identify the Source of Suppression: Perform a post-column infusion experiment. Infuse a constant concentration of Aldicarb sulfone-¹³C₂,d₃ into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing matrix components.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[1]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A well-chosen SPE sorbent can retain the analytes of interest while allowing matrix components to be washed away.

    • Liquid-Liquid Extraction (LLE): LLE can separate analytes from interfering matrix components based on their differential solubility in immiscible liquids.[1]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation method is widely used in pesticide residue analysis and can be effective for various matrices.

    • Protein Precipitation (PPT): For biological matrices like plasma or serum, PPT with a solvent like acetonitrile can remove a large portion of proteins that can cause signal suppression.[1]

  • Improve Chromatographic Separation: If sample preparation is insufficient, optimizing your liquid chromatography can separate the Aldicarb sulfone-¹³C₂,d₃ from the interfering matrix components.

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your internal standard and any co-eluting peaks.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Optimize MS Ion Source Parameters: Adjusting the ion source parameters can sometimes mitigate signal suppression, though it may not eliminate it completely.[2] Key parameters to investigate include:

    • Capillary Voltage

    • Gas Flow (Nebulizer and Drying Gas)

    • Gas Temperature

G cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification start Signal Suppression of Aldicarb sulfone-¹³C₂,d₃ infusion Post-Column Infusion Experiment start->infusion sample_prep Optimize Sample Preparation (SPE, LLE, QuEChERS) infusion->sample_prep Co-elution Confirmed chromatography Improve Chromatographic Separation sample_prep->chromatography ms_params Optimize MS Ion Source Parameters chromatography->ms_params end Signal Suppression Mitigated ms_params->end

Caption: Causes and solutions for inconsistent internal standard response.

Frequently Asked Questions (FAQs)

Q3: Why is signal suppression a concern when using a stable isotope-labeled internal standard like Aldicarb sulfone-¹³C₂,d₃? Shouldn't it perfectly compensate for matrix effects?

A3: While stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects, they are not always a perfect solution. [5]Here's why:

  • Chromatographic Separation: In some cases, particularly with deuterium-labeled standards, there can be a slight chromatographic separation between the labeled and unlabeled analyte. [5]If the internal standard and the analyte do not perfectly co-elute, they may experience different degrees of ion suppression from a narrow, transient matrix interference. ¹³C-labeled standards, like Aldicarb sulfone-¹³C₂,d₃, are less prone to this separation than deuterium-labeled standards. [5]* Differential Ionization Efficiency: High concentrations of co-eluting matrix components can saturate the ionization process, affecting both the analyte and the internal standard. However, this effect may not be perfectly proportional, leading to inaccurate correction.

  • Non-Linear Response: At high analyte concentrations, the detector response may become non-linear. If the concentration of the analyte and the internal standard are significantly different, this can lead to inaccurate quantification.

Q4: What are some recommended sample cleanup protocols for Aldicarb sulfone analysis in complex matrices?

A4: The choice of sample cleanup protocol depends heavily on the matrix. Here are some detailed examples:

Experimental Protocol 1: QuEChERS for Fruit and Vegetable Matrices

  • Homogenization: Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Salting Out: Add anhydrous magnesium sulfate and sodium chloride, and shake vigorously.

  • Centrifugation: Centrifuge the sample to separate the layers.

  • Dispersive SPE (dSPE): Take an aliquot of the acetonitrile supernatant and add it to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents. This step removes sugars, organic acids, and non-polar interferences.

  • Final Analysis: Centrifuge again and inject the supernatant into the LC-MS/MS system.

Experimental Protocol 2: Solid-Liquid Extraction with Low-Temperature Partitioning (SLE-LTP) for Fatty Matrices

  • Homogenization: Homogenize the sample with water and an organic solvent (e.g., acetonitrile).

  • Sonication and Centrifugation: Sonicate the mixture and then centrifuge.

  • Freezing: Freeze the sample at -20°C. This causes the aqueous layer to freeze, allowing the organic layer (containing the analytes) to be easily decanted.

  • Filtration and Injection: Filter the organic extract and inject it into the LC-MS/MS system.

Q5: How can I quantitatively assess the effectiveness of my chosen strategy to overcome signal suppression?

A5: The matrix effect (ME) can be quantified using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution - 1) * 100

A negative value indicates signal suppression, while a positive value indicates signal enhancement. The goal is to bring the ME value as close to zero as possible.

Table 1: Quantitative Impact of Different Sample Cleanup Strategies on Signal Suppression of Aldicarb Sulfone in a Spinach Matrix

Cleanup MethodMatrix Effect (%) on Aldicarb sulfone-¹³C₂,d₃Analyte Recovery (%)
None (Dilute-and-Shoot)-75%95%
QuEChERS with PSA/C18-15%88%
Solid-Phase Extraction (C18)-22%92%
Liquid-Liquid Extraction-35%85%

Data is illustrative and will vary based on the specific matrix and experimental conditions.

Signaling Pathway of Ion Suppression in the ESI Source

G cluster_lc LC Eluent cluster_esi Electrospray Ionization (ESI) Source cluster_ms Mass Spectrometer analyte Aldicarb sulfone (Analyte) droplet Charged Droplet (Competition for Charge and Surface Area) analyte->droplet is Aldicarb sulfone-¹³C₂,d₃ (Internal Standard) is->droplet matrix Matrix Components matrix->droplet suppressed_signal Suppressed Ion Signal droplet->suppressed_signal Suppression accurate_quant Accurate Quantification (with proper correction) suppressed_signal->accurate_quant Correction by IS

Caption: Ion suppression mechanism in the ESI source.

References

Technical Support Center: Aldicarb and Metabolites Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of aldicarb and its primary metabolites, aldicarb sulfoxide and aldicarb sulfone.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of aldicarb I need to consider in my analysis?

A1: The primary metabolites of aldicarb that are typically monitored alongside the parent compound are aldicarb sulfoxide and aldicarb sulfone.[1][2][3] Aldicarb is oxidized in soil and plants to form aldicarb sulfoxide, which is then more slowly oxidized to aldicarb sulfone.[4][5]

Q2: What type of chromatography is most suitable for analyzing aldicarb and its metabolites?

A2: High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of aldicarb and its metabolites.[1][2][6][7][8][9] This is often coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity, though UV detection is also used.[1][6][8][10] Gas chromatography (GC) is generally not recommended due to the thermal instability of these compounds.[2]

Q3: What are the typical columns and mobile phases used for the separation of aldicarb and its metabolites?

A3: Reversed-phase columns, particularly C18 columns, are widely used for the separation of aldicarb and its metabolites.[1][6][9] The mobile phase commonly consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium acetate to improve peak shape and ionization efficiency.[6][8] Gradient elution is frequently employed to achieve good separation of the parent compound and its more polar metabolites.[2][8][9]

Troubleshooting Guide

Issue 1: Poor peak shape or tailing for aldicarb sulfoxide.

  • Possible Cause: Aldicarb sulfoxide is more polar than aldicarb and can exhibit poor peak shape on standard C18 columns. Secondary interactions with residual silanols on the silica support can lead to tailing.

  • Solution:

    • Use a column with end-capping to minimize silanol interactions.

    • Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to suppress the ionization of silanols and improve peak symmetry.[6]

    • Consider using a column specifically designed for polar analytes.

Issue 2: Low recovery of aldicarb and its metabolites from complex matrices.

  • Possible Cause: Inefficient extraction or matrix effects can lead to low recovery. Aldicarb and its metabolites can be challenging to extract from matrices with high fat or pigment content.

  • Solution:

    • Extraction: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective technique for extracting pesticide residues from various food matrices.[11] For soil samples, extraction with acetonitrile containing a small percentage of formic acid has been shown to be effective.[6]

    • Cleanup: A dispersive solid-phase extraction (d-SPE) cleanup step after QuEChERS extraction is crucial. For samples with high fat content, a combination of PSA (primary secondary amine) and C18 sorbents is recommended. For pigmented samples, graphitized carbon black (GCB) can be added, but be cautious as it may retain planar analytes.[11]

    • Matrix Effects: To compensate for matrix effects in LC-MS/MS analysis, the use of a matrix-matched calibration curve is highly recommended.[8] An internal standard, such as aldicarb-d3, can also be used to correct for variations in extraction efficiency and instrument response.[8]

Issue 3: Co-elution of aldicarb and its metabolites.

  • Possible Cause: The chromatographic conditions may not be optimized for the separation of these closely related compounds.

  • Solution:

    • Gradient Optimization: Adjust the gradient elution profile. A shallower gradient at the beginning of the run can help to improve the separation of the more polar metabolites from each other and from the parent compound.

    • Mobile Phase Composition: Experiment with different organic modifiers (acetonitrile vs. methanol) as this can alter the selectivity of the separation.

    • Column Chemistry: If co-elution persists, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which can offer different selectivity for these compounds.

Issue 4: In-source degradation or poor ionization in LC-MS/MS.

  • Possible Cause: Aldicarb and its metabolites can be susceptible to degradation in the mass spectrometer's ion source. Ionization efficiency can also be a challenge.

  • Solution:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of aldicarb and its metabolites.[6][8]

    • Source Parameters: Optimize the ion source parameters, such as the capillary voltage, source temperature, and gas flows, to minimize in-source degradation and maximize the signal for the precursor ions.

    • Mobile Phase Additives: The use of additives like formic acid or ammonium acetate in the mobile phase can aid in the formation of protonated molecules [M+H]+ and improve ionization efficiency.[6][8]

Data Presentation

Table 1: Chromatographic Conditions for Aldicarb and Metabolites Analysis

ParameterMethod 1 (HPLC-MS/MS)[6]Method 2 (HPLC-UV)[1]Method 3 (HPLC-IT/MS3)[8]
Column XBridge C18, 2.1 mm x 50 mm, 2.5 µmPhenomenex Luna C18, 150 × 4.6 mm, 3 µmCapcell PAK CR
Mobile Phase A 0.1% Formic acid in WaterDeionized Water5 mmol/L Acetic acid/Ammonium acetate in Water
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrileAcetonitrile
Gradient 15% B to 95% BIsocratic (35% B)Gradient Elution
Flow Rate Not specified0.8 mL/minNot specified
Detection ESI+ MRMUV at 195 nm (Aldicarb) and 213 nm (Carbaryl)ESI+ SRM (MS3)
Injection Volume 50-100 µL20 µLNot specified
Retention Time Aldicarb: ~1.8-2.9 minAldicarb: 7.935 minNot specified

Table 2: Sample Preparation Parameters

ParameterMethod 1 (Soil)[6]Method 2 (Beverages)[1]Method 3 (Peanuts)[8]
Extraction Solvent 0.1% Formic acid in AcetonitrileAcetonitrileAcetonitrile saturated with cyclohexane
Extraction Method Orbital ShakerVortexNot specified
Cleanup DilutionLow-temperature partitioningGel Permeation Chromatography (GPC)

Experimental Protocols

Protocol 1: Sample Preparation of Soil Samples for Aldicarb Analysis[6]

  • Weigh 5.00 g of dry soil into a centrifuge tube.

  • Add 20.0 mL of 0.1% formic acid in acetonitrile.

  • Shake the mixture on an orbital shaker for 30 minutes at 150 rpm.

  • Centrifuge the sample for 10 minutes at 3000 rpm.

  • Decant the supernatant into a separate container.

  • Repeat the extraction (steps 2-5) with another 20.0 mL of the extraction solvent.

  • Combine the extracts and adjust the final volume to 50.0 mL with 0.1% formic acid in acetonitrile.

  • Dilute an aliquot of the extract into the calibration range with a mixture of acetonitrile and purified reagent water (20:80, v:v) prior to HPLC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Analysis of Aldicarb[6]

  • Column: XBridge C18, 2.1 mm x 50 mm, 2.5 µm.

  • Mobile Phase A: 0.1% formic acid in purified reagent water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0.10-0.50 min: 15.0% B

    • 2.50-5.00 min: 95.0% B

    • 5.10-6.50 min: 15.0% B

  • Injection Volume: 100 µL.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Aldicarb: 213.10 → 89.00 amu.

Visualizations

Aldicarb_Metabolism Aldicarb Aldicarb Aldicarb_Sulfoxide Aldicarb Sulfoxide Aldicarb->Aldicarb_Sulfoxide Oxidation Aldicarb_Sulfone Aldicarb Sulfone Aldicarb_Sulfoxide->Aldicarb_Sulfone Oxidation

Caption: Metabolic pathway of aldicarb to its sulfoxide and sulfone metabolites.

Chromatography_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water, Food) Extraction Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Cleanup (e.g., SPE, d-SPE, GPC) Extraction->Cleanup Concentration Concentration/ Reconstitution Cleanup->Concentration Injection HPLC Injection Concentration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (MS/MS or UV) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the chromatographic analysis of aldicarb.

References

Technical Support Center: Troubleshooting HPLC Analysis of Aldicarb sulfone-13C2,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Aldicarb sulfone-13C2,d3.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant peak tailing for this compound. What are the potential causes and how can I resolve this?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. For a polar compound like Aldicarb sulfone, this can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps for Peak Tailing:

  • Assess Column Health: The column is a primary suspect for peak shape issues.

    • Column Contamination: Buildup of contaminants on the column frit or packing material can create active sites that interact with the analyte.[1][2]

    • Column Void: A void or channel in the packing bed can lead to a distorted flow path.

    • Stationary Phase Degradation: Loss of bonded phase, especially at extreme pH values, can expose active silanol groups.[3]

  • Evaluate Mobile Phase Composition: The mobile phase plays a critical role in analyte retention and peak shape.

    • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to tailing.[4] Aldicarb sulfone is a carbamate, and its metabolites can have basic properties.[5][6] Secondary interactions with ionized silanol groups on the silica support surface are a common cause of tailing for basic compounds.[5]

    • Insufficient Buffer Capacity: An inadequate buffer concentration may not effectively control the pH at the column surface, leading to inconsistent interactions.[3][7]

  • Check for System and Method Issues:

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[4]

    • Sample Overload: Injecting too much sample can saturate the stationary phase.[1][7]

Corrective Actions Summary Table:

Potential CauseRecommended Action
Column-Related
Column ContaminationPerform a column wash with a strong solvent.[5] If a guard column is used, replace it.
Column Void/ChannelingReplace the column. Consider reversing and flushing the column as a temporary solution (check manufacturer's instructions).[5]
Silanol InteractionsOperate at a lower mobile phase pH (e.g., pH 2-3) to suppress silanol ionization.[3][5] Use a highly deactivated (end-capped) column.[4][5]
Mobile Phase-Related
Inappropriate pHAdjust mobile phase pH to be at least 2 units away from the analyte's pKa.
Insufficient BufferingIncrease buffer concentration (typically 10-25 mM is sufficient).[3][7]
System/Method-Related
Extra-Column VolumeMinimize tubing length and use a smaller internal diameter.[4]
Mass OverloadReduce the injection volume or dilute the sample.[7]

Q2: My chromatogram for this compound shows peak fronting. What could be the cause?

Peak fronting, where the front of the peak is sloped, is less common than tailing but can still significantly impact quantification.

Troubleshooting Steps for Peak Fronting:

  • Review Sample and Solvent Conditions:

    • Sample Overload: Injecting a sample that is too concentrated can lead to fronting.[8][9][10]

    • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, the peak shape can be distorted.[8][10]

  • Examine the Column:

    • Column Collapse or Void: A physical change in the column bed can cause fronting.[9][10] This can happen with high pressures or temperatures outside the column's operating limits.[7]

    • Channeling: The formation of channels in the column packing material.

Corrective Actions Summary Table:

Potential CauseRecommended Action
Sample/Solvent-Related
Sample OverloadDilute the sample or reduce the injection volume.[8][10]
Strong Injection SolventDissolve the sample in the mobile phase or a weaker solvent.[8]
Column-Related
Column Collapse/VoidReplace the column.[8][10] Ensure operating conditions are within the manufacturer's specifications.[7]
Channeling in ColumnReplace the column.

Experimental Protocols

Protocol 1: Column Washing Procedure

This protocol is designed to remove strongly retained contaminants from a C18 column.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol

  • HPLC-grade hexane (optional, for non-polar contaminants)

Procedure:

  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of HPLC-grade water.

  • Flush with 20 column volumes of the mobile phase without buffer salts.

  • Flush with 20 column volumes of 100% acetonitrile.

  • If contamination with highly non-polar compounds is suspected, flush with 20 column volumes of isopropanol, followed by hexane, then isopropanol again.

  • Flush with 20 column volumes of 100% acetonitrile.

  • Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes before reconnecting to the detector and running a test sample.

Protocol 2: Evaluating Sample Solvent Effects

This protocol helps determine if the sample solvent is causing peak distortion.

Procedure:

  • Prepare two aliquots of your this compound standard.

  • Dissolve the first aliquot in your current sample solvent.

  • Dissolve the second aliquot in the initial mobile phase composition.

  • If the sample is not soluble in the mobile phase, try a solvent that is weaker than the mobile phase.

  • Inject both samples under the same HPLC conditions.

  • Compare the peak shapes. If the peak shape improves significantly with the mobile phase as the solvent, your original sample solvent is likely too strong.

Visual Troubleshooting Workflows

G cluster_0 Troubleshooting Peak Tailing start Poor Peak Shape: Tailing Observed q1 Is a guard column used? start->q1 a1_yes Replace guard column q1->a1_yes Yes q2 Is mobile phase pH appropriate? q1->q2 No end Problem Solved a1_yes->end a2_no Adjust pH (2 units from pKa) q2->a2_no No q3 Is buffer concentration sufficient? q2->q3 Yes a2_no->end a3_no Increase buffer concentration q3->a3_no No q4 Is the column contaminated? q3->q4 Yes a3_no->end a4_yes Perform column wash q4->a4_yes Yes replace_col Replace Column q4->replace_col No a4_yes->end replace_col->end

Caption: Workflow for troubleshooting peak tailing issues.

G cluster_1 Troubleshooting Peak Fronting start_front Poor Peak Shape: Fronting Observed q1_front Is sample concentration too high? start_front->q1_front a1_front_yes Dilute sample or reduce injection volume q1_front->a1_front_yes Yes q2_front Is injection solvent stronger than mobile phase? q1_front->q2_front No end_front Problem Solved a1_front_yes->end_front a2_front_yes Dissolve sample in mobile phase q2_front->a2_front_yes Yes q3_front Is there a column void or collapse? q2_front->q3_front No a2_front_yes->end_front a3_front_yes Replace the column q3_front->a3_front_yes Yes q3_front->end_front No a3_front_yes->end_front

Caption: Workflow for troubleshooting peak fronting issues.

References

Addressing isotopic interference in Aldicarb sulfone-13C2,d3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aldicarb Sulfone-13C2,d3 Analysis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address isotopic interference during the quantitative analysis of Aldicarb sulfone using its stable isotope-labeled internal standard (SIL-IS), this compound.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference, often called "cross-talk," occurs when the unlabeled analyte (Aldicarb sulfone) gives rise to a signal at the mass-to-charge ratio (m/z) being monitored for its stable isotope-labeled internal standard (this compound). This happens because naturally occurring heavy isotopes (primarily ¹³C and ³⁴S) in the analyte molecule create M+1, M+2, etc., isotopic peaks. If one of these peaks has the same m/z as the SIL-IS, it can artificially inflate the internal standard's signal. This phenomenon is more pronounced for molecules containing elements with significant natural isotopic abundance, such as the sulfur atom in Aldicarb sulfone.[1][2]

Q2: How can I detect if isotopic interference is affecting my assay?

A2: The most common indicators of isotopic interference include:

  • Non-linear calibration curves: The interference is often concentration-dependent, leading to a curve that loses linearity, especially at higher analyte concentrations.[1][2]

  • Inaccurate quality control (QC) sample results: QC samples may show a negative bias, particularly at low concentrations.

  • Direct Measurement: The most definitive way to detect this interference is to inject a high-concentration sample of certified pure, unlabeled Aldicarb sulfone and monitor the mass transition (MRM) of the this compound internal standard. A detectable signal for the IS in the absence of the actual standard confirms cross-talk from the analyte.

Q3: What is the primary impact of this interference on quantitative results?

A3: Isotopic interference artificially increases the measured response of the internal standard. Since the analyte/IS response ratio is used for quantification, this leads to an underestimation of the calculated analyte concentration. This can introduce significant bias and inaccuracy into the quantitative results.[1]

Q4: What are the primary strategies to mitigate or correct for isotopic interference?

A4: Several strategies can be employed:

  • Mathematical Correction: This is a common approach where the contribution of the analyte's isotopic signal to the internal standard's signal is calculated and subtracted.[3] This requires an experiment to determine the precise percentage of interference (see Experimental Protocols below).

  • Non-Linear Calibration Function: Instead of a standard linear fit, a non-linear regression model can be used for the calibration curve, which can more accurately model the data when known interference is present.[1]

  • Selection of a Different SIL-IS Precursor Ion: In some cases, it may be possible to use a less abundant isotope of the SIL-IS as the precursor ion for MS/MS analysis, provided it does not have a contribution from the analyte's natural isotopes.[2]

  • Chromatographic Separation: While less common for analyte-to-IS cross-talk, ensuring baseline chromatographic separation can rule out interference from other isobaric compounds in the matrix.[4]

Troubleshooting Guide

This guide provides a logical workflow for identifying and addressing suspected isotopic interference.

G start Observe Inaccurate Results (e.g., Non-Linear Curve, QC Failures) check_interference Suspect Isotopic Interference? start->check_interference run_exp Perform Interference Check Experiment (Analyze high-concentration analyte-only sample) check_interference->run_exp Yes no_interference Interference is Unlikely. Investigate other causes: - Matrix Effects - Sample Preparation Issues - Instrument Instability check_interference->no_interference No is_interfered IS Signal Detected in Analyte-Only Sample? run_exp->is_interfered is_interfered->no_interference No mitigate Interference Confirmed. Select Mitigation Strategy. is_interfered->mitigate Yes math_corr Apply Mathematical Correction mitigate->math_corr nonlinear_fit Use Non-Linear Curve Fit mitigate->nonlinear_fit validate Re-validate Method and Analyze QC Samples math_corr->validate nonlinear_fit->validate

Caption: Troubleshooting workflow for isotopic interference.

Experimental Protocols

Protocol: Experimental Assessment of Analyte to SIL-IS Cross-Signal Contribution

Objective: To experimentally quantify the percentage of signal contribution from unlabeled Aldicarb sulfone to the this compound internal standard.

Methodology:

  • Prepare Solutions:

    • Blank Sample: Prepare a sample containing only the sample matrix (e.g., extracted blank plasma).

    • Analyte-Only Sample: Spike the sample matrix with a high concentration of unlabeled Aldicarb sulfone (e.g., at the upper limit of quantification, ULOQ).

    • IS-Only Sample: Spike the sample matrix with the working concentration of the this compound internal standard.

  • LC-MS/MS Analysis:

    • Analyze the three samples using the established LC-MS/MS method.

    • For each injection, record the integrated peak area for both the analyte MRM transition and the internal standard (IS) MRM transition.

  • Calculation:

    • Use the data from the Analyte-Only and IS-Only samples to calculate the percent interference using the following formula:

    % Interference = (IS_Area_in_Analyte_Sample / IS_Area_in_IS_Only_Sample) * (IS_Conc / Analyte_Conc_in_Analyte_Sample) * 100

This calculated percentage can then be used to correct the IS response in unknown samples.

Data Presentation

The results from the experimental assessment can be summarized as follows. The data below is for illustrative purposes only.

Sample DescriptionConcentrationAnalyte MRM Peak AreaIS MRM Peak Area
Blank Matrix---Not DetectedNot Detected
IS-Only100 ng/mLNot Detected1,500,000
Analyte-Only (ULOQ)10,000 ng/mL25,000,00045,000

Calculation of Interference:

  • IS Area in Analyte Sample: 45,000

  • IS Area in IS-Only Sample: 1,500,000

  • % Cross-Contribution to IS signal at ULOQ = (45,000 / 1,500,000) * 100 = 3.0%

This 3.0% value indicates that the M+x isotopic peak from the analyte contributes a signal equivalent to 3.0% of the internal standard's signal when the analyte is at its ULOQ.

Visualizations

Conceptual Diagram of Isotopic Interference

This diagram illustrates how the natural isotopic distribution of an analyte can lead to a signal that overlaps with its corresponding stable isotope-labeled internal standard.

G cluster_0 Analyte Signal (Unlabeled Aldicarb Sulfone) cluster_1 Internal Standard Signal (SIL-IS) analyte_m Monoisotopic Peak (M) analyte_m1 M+1 Peak analyte_m2 M+2 Peak (from ¹³C, ³⁴S) is_peak SIL-IS Peak (e.g., M+5 for ¹³C₂,d₃) analyte_m2->is_peak Potential Signal Overlap (Conceptual Example) interference Isotopic Cross-Talk (Interference)

Caption: Analyte's isotopic peaks interfering with the SIL-IS signal.

References

Technical Support Center: Aldicarb Sulfone & Aldicarb Sulfone-13C2,d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Aldicarb sulfone and its stable isotope-labeled (SIL) internal standard, Aldicarb sulfone-13C2,d3. This resource provides detailed answers to frequently asked questions, troubleshooting guidance for common experimental issues, and standardized protocols to aid in your method development and daily analyses.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting MRM transitions for Aldicarb sulfone and its 13C2,d3 labeled standard?

A1: The selection of appropriate precursor and product ions is critical for method sensitivity and specificity. For Aldicarb sulfone, the protonated molecule [M+H]⁺ is the typical precursor. For the labeled internal standard, a mass shift corresponding to the isotopic labels (+5 amu for 2x ¹³C and 3x ²H) should be applied to the precursor ion.

The most intense and stable product ions should be chosen for quantification (quantifier) and confirmation (qualifier). Note that optimal collision energies (CE) are instrument-dependent and require empirical determination. The values below serve as a validated starting point.

Table 1: Recommended MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Role Suggested Starting CE (V)
Aldicarb Sulfone 223.1 148.1 Quantifier 10 - 20
76.2 Qualifier 15 - 25
This compound 228.1 150.1* Quantifier 10 - 20

| | | 76.2** | Qualifier | 15 - 25 |

*This transition assumes the two ¹³C labels are retained in the 148 m/z fragment, a common scenario in synthetic labeling strategies. The d3 label is assumed to be on the N-methyl group, which is lost. **This smaller fragment may not contain any isotopic labels, resulting in an identical m/z value. Verification is necessary.

Q2: What is a reliable starting point for liquid chromatography (LC) conditions?

A2: A reversed-phase separation using a C18 column is standard for the analysis of Aldicarb sulfone. A gradient elution with water and acetonitrile, both modified with a small amount of formic acid to promote protonation, provides good peak shape and retention.

Table 2: Example LC Gradient Conditions

Parameter Value
Column C18, 2.1 mm x 50 mm, <3 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 30 - 40 °C
Injection Vol. 2 - 10 µL

| Gradient | 5% B to 95% B over 3-5 minutes, hold, re-equilibrate |

This is a generic gradient and should be optimized for your specific column and instrumentation to ensure baseline separation from matrix interferences.

Q3: How should I approach the initial optimization of MS parameters for a new method?

A3: A systematic workflow is essential for optimizing MRM parameters. The process typically begins with confirming the precursor ion mass and then identifying the most abundant and stable fragment ions. Finally, the collision energy is fine-tuned for each transition to maximize signal response. Using flow injection analysis (FIA) or direct infusion of a standard solution is highly recommended for this process.

MRM_Optimization_Workflow cluster_prep Preparation cluster_ms_opt Mass Spectrometer Optimization (FIA) cluster_final Method Finalization A Prepare Analyte & SIL Standard Solution (e.g., 1 µg/mL) B Infuse Standard via Syringe Pump or Flow Injection Analysis (FIA) A->B C Perform Q1 Scan to Confirm Precursor Ion [M+H]⁺ B->C D Perform Product Ion Scan at Various Collision Energies C->D E Select Quantifier & Qualifier Ions (Highest Intensity & Specificity) D->E F Optimize Collision Energy (CE) for Each Selected MRM Transition E->F G Create Final LC-MS/MS Acquisition Method F->G H Verify Performance with LC Run (Check Peak Shape & S/N) G->H

Caption: Workflow for systematic MRM parameter optimization.

Troubleshooting Guide

Issue 1: Low or No Signal for the Labeled Standard

Q: I am not seeing a peak, or the signal is extremely low, for my this compound internal standard. What are the common causes and how do I troubleshoot this?

A: This is a frequent issue that can stem from several sources, ranging from simple oversights to more complex instrument problems. A logical, step-by-step approach is the best way to identify the root cause.[1]

Troubleshooting Steps:

  • Verify Method Parameters: Double-check that the correct precursor (228.1 m/z) and product (e.g., 150.1 m/z) ions for the labeled standard are entered into the acquisition method. A simple typo is a common mistake.[1]

  • Check Standard Preparation: Ensure the SIL standard was correctly prepared to the expected concentration and has not degraded. If in doubt, prepare a fresh dilution from the stock solution.

  • Confirm Injection: Verify that the autosampler is correctly configured and successfully injecting your sample. Check for sufficient volume in the vial and ensure the needle depth is appropriate.

  • Assess Instrument Hardware (MS Source):

    • ESI Spray: Visually inspect the electrospray. You should see a fine, stable mist. An unstable or dripping spray indicates a problem with the mobile phase flow, a clogged capillary, or incorrect source settings (gas flows, temperatures).[1]

    • Source Cleaning: A contaminated ion source can lead to significant signal suppression. If the instrument has been running complex matrices, consider performing routine source cleaning.

  • Assess LC System:

    • Leaks: Check for any leaks in the LC flow path, from the pump to the MS inlet. A drop in pressure is a key indicator.

    • Flow Rate: Confirm that the pump is delivering the correct, stable flow rate.

Troubleshooting_Logic Start No / Low Signal for SIL CheckMethod Are Precursor/Product m/z Values Correct in Method? Start->CheckMethod CheckInjection Was Sample Injection Successful? CheckMethod->CheckInjection Yes FixMethod Correct m/z Values in Acquisition Method CheckMethod->FixMethod No CheckSpray Is ESI Spray Stable? CheckInjection->CheckSpray Yes FixInjection Check Vial Volume, Needle Depth & Autosampler CheckInjection->FixInjection No CheckLC Is LC Pressure Stable and Correct? CheckSpray->CheckLC Yes FixSpray Clean/Replace ESI Capillary, Check Gas/Solvent Flow CheckSpray->FixSpray No FixLC Check for Leaks, Verify Pump Performance CheckLC->FixLC No ResultAdvanced Issue Persists: Consider Standard Degradation or Hardware Fault CheckLC->ResultAdvanced Yes ResultOK Problem Solved FixMethod->ResultOK FixInjection->ResultOK FixSpray->ResultOK FixLC->ResultOK

Caption: Troubleshooting logic for low or no internal standard signal.

Issue 2: Chromatographic & Quantitation Problems

Q: My labeled standard (this compound) and the native analyte are not co-eluting perfectly. Is this a problem?

A: Not necessarily. A slight chromatographic shift between an analyte and its deuterated internal standard can occur due to the "isotope effect," where deuterium can slightly alter the physicochemical properties of the molecule. However, ¹³C-labeled standards generally co-elute perfectly with their native counterparts.[2] Since this compound contains both types of labels, a very small, consistent shift in retention time might be observed. The key is consistency . As long as the retention time shift is stable across all injections (standards, QCs, and samples), it will not negatively impact quantification.

Q: My qualifier ion ratios are inconsistent between my standards and samples. What does this indicate?

A: Inconsistent ion ratios are a red flag that suggests a potential co-eluting interference in your samples. The ion ratio (Qualifier Peak Area / Quantifier Peak Area) should be constant within a defined tolerance (e.g., ±30% as per SANTE guidelines) across all analyses.[3] If the ratio in a sample deviates significantly, it may mean that an isobaric interference is contributing to the signal of either the quantifier or qualifier transition, but not both. This compromises the confident identification of the analyte. The solution is to improve chromatographic separation to resolve the interference or to find more specific (unique) MRM transitions.

Q: I suspect isotopic cross-contamination between my analyte and the labeled standard. How can I confirm this?

A: Isotopic cross-contamination can affect accuracy, especially at the lower limit of quantification (LLOQ). This occurs when the "unlabeled" analyte standard contains trace amounts of the SIL, or more commonly, when the SIL contains a small percentage of the unlabeled analyte.

How to check:

  • Inject the SIL solution alone: Analyze a high-concentration solution of only the this compound standard. Monitor the MRM transitions for the unlabeled Aldicarb sulfone. Any peak detected at the correct retention time in the unlabeled channels indicates the level of unlabeled impurity in your SIL stock.

  • Inject the Analyte solution alone: Analyze a high-concentration solution of only the unlabeled Aldicarb sulfone. Monitor the MRM transitions for the labeled standard. This will show you the contribution of natural isotopes (e.g., ¹³C, ³⁴S) from the analyte to the SIL's MRM channel. For compounds containing sulfur, this can be a notable factor.[4]

If significant contribution is found, you may need to adjust your data processing to correct for it or increase the concentration of the internal standard.[4]

Experimental Protocols

Protocol 1: MRM Parameter Optimization via Flow Injection Analysis (FIA)

This protocol describes how to determine the optimal collision energy for the MRM transitions of Aldicarb sulfone and its SIL.

Materials:

  • A 1 µg/mL solution of Aldicarb sulfone and this compound in 50:50 acetonitrile:water.

  • Syringe pump and all necessary fittings to connect to the mass spectrometer's ion source.

  • LC-MS/MS system.

Procedure:

  • System Setup: Divert the LC flow to waste and connect the syringe pump to the MS source.

  • Infusion: Begin infusing the standard solution at a low flow rate (e.g., 5-10 µL/min).

  • Confirm Precursor Ion: Set the MS to scan Q1 (no fragmentation) to confirm that the expected precursor ions (223.1 and 228.1 m/z) are the dominant species in the source.

  • Identify Product Ions: Set the MS to a "Product Ion Scan" mode. Select the precursor of interest (e.g., 223.1) in Q1 and scan Q3 to see all fragment ions produced at a nominal collision energy. Identify the most intense and specific fragments.

  • Optimize Collision Energy (CE):

    • Create an MRM method containing the transitions you wish to optimize (e.g., 223.1 > 148.1, 223.1 > 76.2, etc.).

    • Set up an experiment where the collision energy is ramped across a relevant range (e.g., from 5 V to 40 V in 2 V increments) while continuously monitoring the MRM signal intensity.

    • Plot the resulting MRM signal intensity versus collision energy for each transition.

    • The optimal CE is the value that produces the maximum signal intensity.[5] This should be determined for each transition independently.

  • Finalize Method: Update the acquisition method with the empirically determined optimal CE for each transition.

References

Preventing degradation of Aldicarb sulfone-13C2,d3 during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Aldicarb sulfone-13C2,d3 during sample storage. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

A1: this compound is an isotopically labeled version of Aldicarb sulfone, a metabolite of the pesticide Aldicarb. The inclusion of stable isotopes (¹³C and ²H or D) makes it an ideal internal standard for quantitative analysis using mass spectrometry. Its stability is critical because any degradation will lead to inaccurate and unreliable analytical results.

Q2: What are the primary degradation pathways for Aldicarb sulfone?

A2: The primary degradation pathway for Aldicarb sulfone is hydrolysis of the carbamate ester linkage. This reaction is highly dependent on pH, with significantly faster degradation occurring under alkaline (basic) conditions.[1] Aldicarb sulfone is more stable in neutral and acidic environments.[2] While photolysis (degradation by light) is not considered a major pathway for Aldicarb itself, it is still best practice to protect solutions from light.[3]

Q3: What is the recommended solvent for storing this compound?

A3: For long-term storage, it is recommended to use a non-aqueous, aprotic solvent such as acetonitrile or methanol. If aqueous solutions are necessary for your experimental workflow, they should be prepared fresh and buffered to a slightly acidic pH (e.g., pH 5-6) to minimize hydrolysis.

Q4: How should I store my stock solution of this compound?

A4: Stock solutions should be stored in a tightly sealed, amber glass vial to protect from light and prevent solvent evaporation.[4] For optimal stability, it is recommended to store the solution at low temperatures.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the degradation of this compound.

Issue 1: I am seeing a decrease in the concentration of my this compound standard over time.
  • Possible Cause 1: Hydrolysis due to improper pH.

    • Troubleshooting Step: Verify the pH of your solvent or sample matrix. Aldicarb sulfone degrades rapidly in alkaline conditions.[1][5] If you are working with aqueous samples, ensure they are buffered to a neutral or slightly acidic pH.

  • Possible Cause 2: Improper storage temperature.

    • Troubleshooting Step: Ensure your standard is being stored at the recommended temperature. Higher temperatures can accelerate the rate of hydrolysis.[1][5]

  • Possible Cause 3: Solvent evaporation.

    • Troubleshooting Step: Check that your storage container is properly sealed. Use vials with PTFE-lined caps to minimize evaporation. Storing at lower temperatures will also reduce the rate of evaporation.

Issue 2: I am observing unexpected peaks in my chromatogram that may be degradation products.
  • Possible Cause 1: Formation of hydrolysis products.

    • Troubleshooting Step: The primary hydrolysis product of Aldicarb sulfone is Aldicarb sulfone oxime. If you have a reference standard for this compound, you can confirm its presence. The formation of this product is indicative of degradation, likely due to alkaline conditions.

  • Possible Cause 2: Contamination of the standard.

    • Troubleshooting Step: Prepare a fresh dilution of your stock standard and re-analyze. If the extraneous peaks are no longer present, your previous working solution may have been contaminated.

Quantitative Data Summary

The following table summarizes the key factors affecting the stability of Aldicarb sulfone.

ParameterConditionEffect on StabilityRecommendation
pH Alkaline (pH > 8)Rapid Degradation[1]Buffer aqueous solutions to pH 5-7.
Neutral (pH 7)Slow Degradation[6]Suitable for short-term storage.
Acidic (pH < 7)Stable[2]Optimal for aqueous solutions.
Temperature ElevatedIncreased Degradation Rate[1][5]Store at ≤ -20°C for long-term stability.
Refrigerated (2-8°C)Moderate StabilitySuitable for short-term storage of working solutions.
Frozen (≤ -20°C)High StabilityRecommended for long-term storage of stock solutions.[4]
Light UV or SunlightPotential for PhotodegradationStore in amber vials or protect from light.[4]
Solvent AqueousPotential for HydrolysisPrepare fresh or buffer to an acidic pH.
Organic (Aprotic)High StabilityRecommended for long-term stock solutions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in an Aqueous Matrix

This protocol allows for the evaluation of the stability of this compound in your specific experimental matrix.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

    • Spike a known volume of your aqueous matrix (e.g., buffer, cell culture media) with the stock solution to achieve a final concentration relevant to your assay (e.g., 1 µg/mL).

    • Prepare multiple identical aliquots of this test solution in amber glass vials.

  • Incubation:

    • Store the aliquots under different conditions you wish to test (e.g., room temperature, 4°C, -20°C).

    • Designate one aliquot as the T=0 sample and immediately analyze it.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one aliquot from each storage condition.

    • Analyze the samples by LC-MS/MS or another appropriate analytical method.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample against the T=0 sample.

    • Plot the concentration as a function of time for each storage condition to determine the degradation rate.

Visualizations

Troubleshooting_Workflow start Start: Decreased Concentration of Standard Observed check_ph Is the sample/solvent pH > 7? start->check_ph adjust_ph Action: Buffer sample/solvent to pH 5-7. Prepare fresh solution. check_ph->adjust_ph Yes check_temp Is the storage temperature > 4°C? check_ph->check_temp No end_issue_resolved Issue Resolved adjust_ph->end_issue_resolved adjust_temp Action: Store stock at ≤ -20°C and working solutions at 2-8°C. check_temp->adjust_temp Yes check_seal Is the vial properly sealed? (e.g., PTFE-lined cap) check_temp->check_seal No adjust_temp->end_issue_resolved reseal_vial Action: Use appropriate vials and ensure a tight seal. check_seal->reseal_vial No check_seal->end_issue_resolved Yes reseal_vial->end_issue_resolved Degradation_Pathway cluster_0 Primary Degradation Aldicarb_Sulfone This compound (Stable) Hydrolysis_Product Aldicarb Sulfone Oxime (Degradation Product) Aldicarb_Sulfone->Hydrolysis_Product Hydrolysis (OH⁻)

References

Dealing with co-eluting interferences in the analysis of aldicarb metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the analysis of aldicarb and its primary metabolites, aldicarb sulfoxide and aldicarb sulfone. Particular focus is given to the issue of co-eluting interferences, a common hurdle in chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the determination of aldicarb and its metabolites?

A1: The most prevalent methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] LC-MS/MS is often preferred due to the thermal lability of carbamates like aldicarb and its metabolites, which can degrade under high temperatures in GC systems.[2][3] High-Performance Liquid Chromatography (HPLC) with post-column fluorescence detection is another established, sensitive method.[4][5]

Q2: What are co-eluting interferences and how do they affect the analysis of aldicarb metabolites?

A2: Co-eluting interferences occur when matrix components or other compounds have similar retention times to the analytes of interest (aldicarb, aldicarb sulfoxide, aldicarb sulfone) under the applied chromatographic conditions.[6] This can lead to inaccurate quantification, false positives, and ion suppression or enhancement in mass spectrometry.[6][7] For instance, structural isomers like butocarboxim sulfoxide can co-elute with aldicarb sulfoxide, making accurate quantification challenging without proper chromatographic resolution.

Q3: What are the typical sample preparation techniques to minimize interferences?

A3: Common sample preparation techniques include:

  • Liquid-Liquid Extraction (LLE): A fundamental technique used to separate analytes from interferences based on their relative solubilities in two different immiscible liquids.[4][8]

  • Solid-Phase Extraction (SPE): A more selective technique that separates components of a mixture based on their physical and chemical properties. It is effective in cleaning up complex sample matrices like ginger.[8][9]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for pesticide residue analysis in various food matrices due to its simplicity and speed.[10][11]

Q4: How can I confirm the identity of aldicarb and its metabolites in the presence of potential interferences?

A4: The use of tandem mass spectrometry (MS/MS) is crucial for unequivocal identification. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), you can selectively detect and quantify the target analytes even if other compounds co-elute.[4][9] Using at least two MRM transitions per compound is a common practice for confirmation.

Troubleshooting Guide: Co-eluting Interferences

This guide provides a systematic approach to identifying and resolving issues with co-eluting interferences during the analysis of aldicarb and its metabolites.

Problem: Poor peak shape and/or suspected co-elution for aldicarb metabolites.

Step 1: Initial Assessment

  • Symptom: Tailing or fronting peaks, broad peaks, or shoulders on the analyte peak.

  • Action: Visually inspect the chromatograms of standards, samples, and matrix blanks. A non-Gaussian peak shape can be an initial indicator of co-elution.

Step 2: Methodical Troubleshooting

If co-elution is suspected, follow these steps:

  • Optimize Chromatographic Selectivity:

    • Modify Mobile Phase Gradient: Adjust the gradient slope to improve the separation of the target analytes from interfering compounds. A shallower gradient can increase resolution.

    • Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or additives. For instance, the addition of triethanolamine to the mobile phase has been shown to improve the peak shape of aldicarb residues.[12]

    • Evaluate Different Stationary Phases: If co-elution persists, consider a column with a different chemistry (e.g., C18, phenyl-hexyl, pentafluorophenyl) to alter the selectivity of the separation.

  • Enhance Sample Cleanup:

    • Refine SPE Protocol: Optimize the wash and elution steps of your Solid-Phase Extraction protocol to more effectively remove matrix components that may be causing the interference.

    • Implement QuEChERS with dSPE: If not already in use, the dispersive SPE (dSPE) cleanup step in the QuEChERS method can be tailored with different sorbents (e.g., PSA, C18, GCB) to target specific types of interferences.

  • Utilize Mass Spectrometry Capabilities:

    • Select More Specific MRM Transitions: If co-eluting interferences share a common product ion, select alternative, more specific transitions for quantification and confirmation of your target analytes.

    • Employ High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Orbitrap or TOF can provide very high mass resolution, allowing for the differentiation of analytes from interferences with very similar mass-to-charge ratios.

Logical Workflow for Troubleshooting Co-eluting Interferences

Troubleshooting_Workflow start Suspected Co-eluting Interference check_chromatography Review Chromatograms (Standards vs. Samples) start->check_chromatography optimize_lc Optimize LC Method check_chromatography->optimize_lc Poor Resolution improve_cleanup Enhance Sample Cleanup check_chromatography->improve_cleanup Matrix Effects Evident use_ms Leverage MS Selectivity check_chromatography->use_ms Confirmation Issues modify_gradient Adjust Gradient Profile optimize_lc->modify_gradient change_mobile_phase Alter Mobile Phase Composition optimize_lc->change_mobile_phase change_column Switch Stationary Phase optimize_lc->change_column resolution_achieved Interference Resolved? modify_gradient->resolution_achieved change_mobile_phase->resolution_achieved change_column->resolution_achieved refine_spe Refine SPE Protocol improve_cleanup->refine_spe implement_dspe Implement dSPE Cleanup improve_cleanup->implement_dspe refine_spe->resolution_achieved implement_dspe->resolution_achieved specific_mrm Select More Specific MRM Transitions use_ms->specific_mrm use_hrms Employ High-Resolution Mass Spectrometry use_ms->use_hrms specific_mrm->resolution_achieved use_hrms->resolution_achieved end Successful Analysis resolution_achieved->end Yes reassess Re-evaluate Problem resolution_achieved->reassess No reassess->optimize_lc reassess->improve_cleanup reassess->use_ms

Caption: Troubleshooting workflow for co-eluting interferences.

Quantitative Data

The following tables summarize typical mass spectrometric parameters and chromatographic retention times for aldicarb and its metabolites. Note that these values can vary depending on the specific instrumentation and analytical conditions.

Table 1: LC-MS/MS Parameters for Aldicarb and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Aldicarb191.1116.189.1
Aldicarb Sulfoxide207.189.0132.0
Aldicarb Sulfone223.176.0148.0

Data synthesized from published methods. Actual values should be optimized in your laboratory.

Table 2: Example Retention Times (tR) on a C18 Column

CompoundRetention Time (min)
Aldicarb Sulfoxide1.37
Aldicarb Sulfone2.25
Aldicarb4.85

Retention times are highly dependent on the specific LC column, mobile phase, and gradient program.[9] This table provides a general elution order.

Experimental Protocols

Protocol 1: Generic Sample Preparation using SPE

This protocol is a starting point and should be optimized for your specific sample matrix.

  • Homogenization: Homogenize 10 g of the sample with 20 mL of acetonitrile.

  • Extraction: Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 5 mL of acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

  • Analysis: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

Workflow for Aldicarb Metabolite Analysis

Aldicarb_Analysis_Workflow start Sample Collection homogenization Sample Homogenization start->homogenization extraction Solvent Extraction (e.g., Acetonitrile) homogenization->extraction cleanup Sample Cleanup extraction->cleanup spe Solid-Phase Extraction (SPE) cleanup->spe Option 1 quechers QuEChERS cleanup->quechers Option 2 analysis LC-MS/MS Analysis spe->analysis quechers->analysis data_processing Data Processing and Quantification analysis->data_processing end Final Report data_processing->end

Caption: General experimental workflow for aldicarb metabolite analysis.

References

Validation & Comparative

A Comparative Guide to Aldicarb Sulfone-13C2,d3 and d6 Labeled Internal Standards in Analytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. In mass spectrometry-based bioanalysis, the use of stable isotope-labeled internal standards is a cornerstone for achieving reliable results. This guide provides a detailed comparison of two types of isotopically labeled internal standards for the analysis of Aldicarb sulfone: Aldicarb sulfone-13C2,d3 and a hypothetical Aldicarb sulfone-d6.

Executive Summary of Performance Comparison

The choice between a combined 13C and deuterium-labeled standard and a purely deuterium-labeled standard can significantly impact analytical assay performance. Based on well-documented isotope effects, this compound is expected to offer superior performance in terms of co-elution with the native analyte, thereby providing more accurate compensation for matrix effects. While a d6-labeled standard may be a more cost-effective option, it carries a higher risk of chromatographic shift and potential isotopic instability.

Data Presentation: Predicted Performance Characteristics

The following table summarizes the anticipated performance differences between this compound and Aldicarb sulfone-d6 based on general principles of isotope-labeled internal standards.

Performance ParameterThis compoundAldicarb sulfone-d6Rationale
Chromatographic Co-elution Excellent (Expected to co-elute perfectly with unlabeled Aldicarb sulfone)Moderate to Good (Potential for a slight retention time shift, eluting slightly earlier than the unlabeled analyte)13C labeling does not significantly alter the physicochemical properties affecting chromatographic retention. Deuterium labeling can lead to a known "isotope effect" causing a small but measurable difference in retention time in reversed-phase chromatography.[1][2][3][4]
Accuracy of Quantification HighPotentially lower, especially in complex matricesPerfect co-elution ensures that the internal standard and analyte experience the same matrix effects (ion suppression or enhancement) at the same time. A chromatographic shift can lead to differential matrix effects and less accurate correction.[3][4]
Isotopic Stability High (13C is integrated into the carbon backbone and d3 is on a methyl group, generally stable)Moderate (Dependent on the position of the deuterium labels. Labels on certain positions can be susceptible to back-exchange with protons from the solvent.)Carbon-13 isotopes are inherently stable within the molecular structure. Deuterium stability can vary with molecular location and experimental conditions like pH and temperature.[5]
Cost-Effectiveness Generally higher costGenerally lower costThe synthesis of 13C-labeled compounds is often more complex and expensive than deuteration.[6][7]
Commercial Availability Commercially availableMay be available or require custom synthesisThis compound is a cataloged item from some chemical suppliers.[8] The availability of a specific d6-labeled version may vary.

Experimental Protocols

While no direct comparative studies are available, a typical experimental protocol for the quantification of Aldicarb sulfone in a biological matrix (e.g., plasma or tissue homogenate) using either internal standard would follow a similar workflow.

Protocol: Quantification of Aldicarb Sulfone in Plasma by LC-MS/MS
  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or Aldicarb sulfone-d6 at a concentration of 100 ng/mL in methanol).

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Hypothetical):

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • Aldicarb sulfone: m/z [M+H]+ → fragment ion

      • This compound: m/z [M+H+5]+ → fragment ion

      • Aldicarb sulfone-d6: m/z [M+H+6]+ → fragment ion (Specific MRM transitions would need to be optimized experimentally)

Visualizations

Logical Relationship: Internal Standard Selection

The choice of an internal standard involves a trade-off between cost and analytical performance. The following diagram illustrates the decision-making process.

G cluster_0 Decision Factors cluster_1 Internal Standard Choice Cost Cost Aldicarb_sulfone_d6 Aldicarb sulfone-d6 Cost->Aldicarb_sulfone_d6 Lower Cost Accuracy Accuracy Aldicarb_sulfone_13C2_d3 This compound Accuracy->Aldicarb_sulfone_13C2_d3 Higher Accuracy Matrix Complexity Matrix Complexity Matrix Complexity->Aldicarb_sulfone_d6 Simple Matrix Matrix Complexity->Aldicarb_sulfone_13C2_d3 Complex Matrix G Sample Sample Spike_IS Spike_IS Sample->Spike_IS Add Internal Standard Extraction Extraction Spike_IS->Extraction Protein Precipitation & Cleanup LC_Separation LC_Separation Extraction->LC_Separation Reconstitute MS_Detection MS_Detection LC_Separation->MS_Detection Ionization Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification G Analyte_1 Aldicarb sulfone IS_1 This compound Analyte_2 Aldicarb sulfone IS_2 Aldicarb sulfone-d6 IS_2->Analyte_2 Time_1 Retention Time Time_2 Retention Time

References

Inter-laboratory Comparison for Aldicarb Residue Analysis: A Guide to Performance and Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical data is paramount. This guide provides an objective comparison of laboratory performance in the analysis of aldicarb and its primary metabolites, aldicarb sulfoxide and aldicarb sulfone. The data presented is based on the results of the European Union Proficiency Test for Pesticide Residues in Fruits and Vegetables, specifically the EUPT-FV-17, which utilized a broccoli homogenate matrix.[1] This guide also details the experimental protocols employed by participating laboratories and discusses the role of advanced internal standards, such as Aldicarb sulfone-13C2,d3, in enhancing analytical precision.

Data Presentation: A Comparative Look at Laboratory Performance

The performance of laboratories in accurately quantifying aldicarb and its metabolites is a critical indicator of the reliability of residue analysis. In the EUPT-FV-17, participating laboratories analyzed a broccoli homogenate sample containing known concentrations of various pesticides, including aldicarb sulfone. The proficiency of each laboratory was assessed using z-scores, a statistical measure that indicates how far and in what direction a result deviates from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.

Below is a summary of the results for aldicarb sulfone from the EUPT-FV-17 proficiency test. While data for aldicarb and aldicarb sulfoxide were not available in the final report of this specific round, the results for aldicarb sulfone offer valuable insights into the analytical capabilities of modern laboratories.

| Analyte | Assigned Value (mg/kg) | Robust Standard Deviation (mg/kg) | Number of Reporting Laboratories | Percentage of Satisfactory z-scores (|z| ≤ 2) | |---|---|---|---|---| | Aldicarb Sulfone | 0.030 | 0.0075 | 135 | 93% |

Data extracted from the Final Report of the EURL-FV-17 Proficiency Test.[1]

This table demonstrates a high level of proficiency among the participating laboratories for the analysis of aldicarb sulfone in a complex food matrix. The robust standard deviation indicates a relatively low dispersion of results around the assigned value, and a high percentage of laboratories achieved satisfactory z-scores.

The Role of Advanced Internal Standards: Enhancing Accuracy with this compound

While the EUPT-FV-17 report does not specify the internal standards used by each laboratory, the use of a stable isotope-labeled internal standard, such as this compound, is a state-of-the-art practice that significantly improves the accuracy and precision of residue analysis.

Key Advantages of Using this compound:

  • Minimizes Matrix Effects: Complex sample matrices, like broccoli, can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. A stable isotope-labeled internal standard co-elutes with the native analyte and experiences the same matrix effects, allowing for accurate correction of the signal and a more reliable quantification.

  • Corrects for Extraction Inefficiencies: The recovery of the target analyte during sample preparation can be variable. As this compound has nearly identical chemical and physical properties to the native aldicarb sulfone, it will be lost in the same proportion during the extraction and clean-up steps. By measuring the recovery of the labeled standard, a precise correction can be applied to the final calculated concentration of the native analyte.

  • Improves Method Robustness: The use of an isotopically labeled internal standard makes the analytical method less susceptible to variations in experimental conditions, such as injection volume and instrument response, thereby improving the overall ruggedness and reproducibility of the results.

Experimental Protocols: A Look into the Laboratories

The methodologies employed by the laboratories participating in the EUPT-FV-17 for the analysis of pesticide residues, including aldicarb sulfone, were predominantly based on multi-residue methods using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was the most common approach for sample preparation.

Typical Experimental Workflow:

A generalized experimental workflow based on the methods reported in the EUPT-FV-17 is outlined below:

  • Sample Homogenization: The broccoli sample is homogenized to ensure a representative analytical portion.

  • Extraction: A specific weight of the homogenized sample is extracted with an organic solvent, typically acetonitrile. Salts, such as magnesium sulfate and sodium chloride, are added to induce phase separation and enhance the partitioning of the pesticides into the organic layer.

  • Clean-up (Dispersive Solid-Phase Extraction - d-SPE): An aliquot of the extract is then subjected to a clean-up step to remove interfering matrix components. This is commonly achieved by adding a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.

  • Instrumental Analysis: The final cleaned extract is analyzed by LC-MS/MS. The separation is typically performed on a C18 reversed-phase column, and the detection is carried out using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Below is a visual representation of a typical experimental workflow for aldicarb residue analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization (e.g., Broccoli) Extraction Extraction (Acetonitrile + Salts) Homogenization->Extraction QuEChERS dSPE Dispersive SPE Clean-up (PSA, C18, GCB) Extraction->dSPE LCMS LC-MS/MS Analysis (C18 column, MRM mode) dSPE->LCMS Quantification Quantification (Internal Standard Correction) LCMS->Quantification

Caption: A typical experimental workflow for aldicarb residue analysis in a food matrix.

Conclusion

The results from the EURL-FV-17 proficiency test indicate a high level of competency among European laboratories for the analysis of aldicarb sulfone in a challenging food matrix. The widespread use of advanced analytical techniques such as QuEChERS for sample preparation and LC-MS/MS for detection contributes to this high performance. For laboratories aiming to achieve the highest level of accuracy and reliability in aldicarb residue analysis, the incorporation of a stable isotope-labeled internal standard like this compound is strongly recommended. This approach effectively compensates for matrix effects and variations in recovery, leading to more robust and defensible analytical results, which are crucial for both regulatory compliance and consumer safety.

References

Performance Showdown: Aldicarb Sulfone-13C2,d3 Internal Standard vs. External Standard Calibration

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, the choice of calibration method is paramount to achieving accurate and reliable quantification of target analytes. This is particularly true in complex matrices where interferences can significantly impact results. This guide provides a detailed comparison of two common calibration strategies for the analysis of Aldicarb sulfone: the use of an isotopically labeled internal standard, specifically Aldicarb sulfone-13C2,d3, versus the traditional external standard calibration method.

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Aldicarb sulfone, understanding the nuances of these methods is critical for data integrity and regulatory compliance. This comparison leverages available experimental data to highlight the performance differences in terms of accuracy, precision, and overall robustness.

At a Glance: Key Performance Metrics

The decision to employ an internal or external standard calibration hinges on the desired level of accuracy and precision, especially when dealing with matrix effects—the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix. Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte but have a different mass. This allows them to co-elute and experience similar matrix effects, enabling effective compensation and leading to more precise results.

The following tables summarize the performance data for Aldicarb sulfone analysis using both calibration methods. The data is compiled from separate studies and, while not a direct head-to-head comparison within a single experiment, it provides valuable insights into the expected performance of each technique.

Table 1: Performance Data for Aldicarb Sulfone Analysis using Isotope Dilution with an Internal Standard (Aldicarb sulfone-d3) in Water

ParameterPerformance
Linearity (r) > 0.999
Method Detection Limit (MDL) 0.0008 - 0.001 µg/L
Accuracy (Average Recovery) 94.5% - 105%
Precision (Relative Standard Deviation - RSD) 2.7% - 6.5%

Data sourced from a study on the determination of Aldicarb and its metabolites in water by UPLC-MS/MS with isotope dilution.[1]

Table 2: Performance Data for Aldicarb Sulfone Analysis using External Standard Calibration in Water

ParameterPerformance
Linearity (r²) ≥ 0.995 (typical requirement)
Limit of Quantitation (LOQ) 0.1 µg/L
Accuracy (Mean Recovery) 93.4% - 106%
Precision (Relative Standard Deviation - RSD) ≤ 20%

Data sourced from an EPA method validation report for the analysis of Aldicarb and its metabolites in water by LC-MS/MS.[2]

From this data, it is evident that while both methods can achieve comparable accuracy (recoveries in the 90-110% range), the isotope dilution method using an internal standard demonstrates significantly better precision, as indicated by the much lower Relative Standard Deviation (RSD).

Experimental Protocols

Isotope Dilution Method with this compound Internal Standard

This method involves adding a known amount of the isotopically labeled internal standard, this compound, to all samples, calibration standards, and quality control samples prior to any sample preparation steps.

  • Sample Preparation: A defined volume of the water sample is taken.

  • Internal Standard Spiking: A precise volume of a known concentration of this compound solution is added to the sample.

  • Extraction: The sample is subjected to an extraction procedure, such as solid-phase extraction (SPE), to isolate and concentrate the analyte and the internal standard.

  • Analysis: The extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Quantification: The concentration of Aldicarb sulfone is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve constructed using the same ratios from the calibration standards.

External Standard Calibration Method

This method relies on a calibration curve generated from standards that are prepared and analyzed separately from the samples.

  • Calibration Curve Preparation: A series of calibration standards containing known concentrations of Aldicarb sulfone are prepared in a clean solvent or a matrix blank.

  • Sample Preparation: A defined volume of the water sample is subjected to the same extraction procedure used for the calibration standards.

  • Analysis: The prepared calibration standards and the sample extracts are analyzed by LC-MS/MS under the same instrumental conditions.

  • Quantification: The peak area of Aldicarb sulfone in the sample is directly compared to the calibration curve to determine its concentration.

Visualizing the Methodologies and Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying biological mechanism of Aldicarb.

Caption: Workflow comparison of internal and external standard calibration.

Aldicarb and its metabolite, Aldicarb sulfone, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition disrupts the normal functioning of the nervous system.

G Signaling Pathway: Cholinergic Synapse and AChE Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle Release ACh Release Vesicle->Release ACh Acetylcholine (ACh) Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Aldicarb Aldicarb Sulfone Aldicarb->AChE Inhibits Signal Signal Transduction Receptor->Signal

Caption: Inhibition of acetylcholinesterase by Aldicarb sulfone.

Conclusion

The use of this compound as an internal standard offers a distinct advantage in the quantitative analysis of Aldicarb sulfone, primarily through a significant improvement in precision. By effectively compensating for matrix effects and variations in sample preparation and instrument response, the isotope dilution method provides more robust and reliable data. While external standard calibration can provide acceptable accuracy, its susceptibility to matrix-induced errors makes it a less reliable choice for complex samples or when the highest data quality is required. For researchers in demanding analytical environments, the adoption of an isotopically labeled internal standard like this compound is a superior strategy for ensuring the integrity and defensibility of their results.

References

Evaluating the Efficacy of Aldicarb Sulfone-13C2,d3 for Accurate Pesticide Residue Analysis in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of the use of isotopically labeled internal standards is essential for robust and reliable quantification of pesticide residues in complex food matrices. This guide provides a comparative evaluation of Aldicarb sulfone-13C2,d3 as an internal standard for the analysis of aldicarb and its metabolites, offering insights into its performance against other alternatives, supported by experimental data from related studies.

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pesticide residues like aldicarb and its toxic metabolites, aldicarb sulfoxide and aldicarb sulfone, are paramount for ensuring food safety and conducting toxicological studies. The inherent complexity and variability of food matrices, however, pose significant analytical challenges, primarily due to matrix effects that can suppress or enhance the analyte signal in mass spectrometry-based methods. The use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted strategy to compensate for these matrix effects and potential analyte loss during sample preparation.

This compound, a stable isotope-labeled analog of aldicarb sulfone, is increasingly being considered as an internal standard. Its structural similarity and identical physicochemical properties to the native analyte make it an ideal candidate for tracking the analyte throughout the analytical process, from extraction to detection.

The Superiority of 13C-Labeled Standards

In the realm of isotope dilution mass spectrometry, the choice of isotopic label is a critical consideration. While deuterated (2H-labeled) standards are more common due to their lower cost, 13C-labeled standards are generally considered superior for several reasons[1][2]. 13C-labeled internal standards exhibit greater isotopic stability and are not susceptible to the hydrogen-deuterium exchange that can sometimes occur with deuterated standards, particularly in certain sample matrices or under specific storage conditions[2][3]. Furthermore, 13C-labeled standards typically co-elute perfectly with the native analyte during chromatographic separation, which is crucial for effective compensation of matrix effects, especially in complex food extracts where ion suppression is a significant issue[2][3].

Performance Evaluation in Food Matrices

While direct comparative studies evaluating this compound across a wide range of food matrices are limited, data from studies using similar isotopically labeled standards for aldicarb and its metabolites provide valuable insights into expected performance.

A study on the determination of aldicarb and its metabolites in peanuts utilized aldicarb-d3 as an internal standard for quantification by HPLC-IT/MS3. The method demonstrated good performance in this complex matrix.

Table 1: Performance Data for Aldicarb and its Metabolites in Peanuts using Aldicarb-d3 as an Internal Standard

AnalyteSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Aldicarb1085.67.2410
2092.35.4
4098.74.1
Aldicarb sulfoxide1081.58.5510
2088.96.3
4095.24.8
Aldicarb sulfone1088.26.9510
2094.55.1
40101.33.9

Data extracted from a study on the determination of aldicarb and its metabolites in peanuts.[4]

The recoveries and precision observed in the peanut matrix using a deuterated internal standard are encouraging. It is anticipated that the use of this compound would yield comparable, if not superior, results due to the inherent advantages of 13C labeling, particularly in minimizing variability and improving accuracy.

Experimental Protocols

A robust analytical method is crucial for achieving reliable results. The following outlines a general experimental protocol for the analysis of aldicarb and its metabolites in food matrices, incorporating the use of an isotopically labeled internal standard like this compound.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.

  • Homogenization: A representative portion of the food sample (e.g., 10-15 g) is homogenized.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. A known amount of the internal standard solution (this compound) is added. Acetonitrile (e.g., 10 mL) is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., magnesium sulfate and sodium chloride) is added to induce phase separation. The tube is shaken again for 1 minute and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and then centrifuged.

  • Final Extract: The cleaned-up supernatant is transferred to a vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The sample extract is injected into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the analytes. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate, is typically employed.

  • Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for aldicarb, aldicarb sulfoxide, aldicarb sulfone, and the internal standard (this compound) are monitored for quantification and confirmation.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_output Result homogenization 1. Homogenization of Food Matrix extraction 2. Extraction with Acetonitrile & Fortification with this compound homogenization->extraction salting_out 3. Salting Out with MgSO4/NaCl extraction->salting_out centrifugation1 4. Centrifugation salting_out->centrifugation1 dspe 5. Dispersive SPE Cleanup with PSA centrifugation1->dspe centrifugation2 6. Centrifugation dspe->centrifugation2 final_extract 7. Final Extract for Analysis centrifugation2->final_extract lc_separation 8. Chromatographic Separation (C18 Column) final_extract->lc_separation ms_detection 9. Tandem Mass Spectrometry Detection (MRM) lc_separation->ms_detection data_processing 10. Data Processing & Quantification ms_detection->data_processing quantification Accurate Quantification of Aldicarb & Metabolites data_processing->quantification

Caption: Experimental workflow for the analysis of aldicarb in food matrices.

Conclusion

The use of this compound as an internal standard presents a robust approach to overcoming the challenges of matrix effects in the analysis of aldicarb and its metabolites in diverse food matrices. The inherent advantages of 13C-labeled standards, including high isotopic stability and co-elution with the native analyte, are expected to provide superior accuracy and precision compared to deuterated analogs. While more direct comparative studies are needed to fully elucidate its performance across a broader spectrum of food types, the available data and established principles of isotope dilution mass spectrometry strongly support its effectiveness. The detailed experimental protocol provided, based on the widely accepted QuEChERS method coupled with LC-MS/MS, offers a reliable framework for the implementation of this compound in routine food safety monitoring and research applications.

References

A Comparative Guide to LC-MS/MS and GC-MS Methods for Aldicarb Analysis Using Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of the carbamate pesticide aldicarb is crucial for ensuring food safety and environmental monitoring. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of aldicarb, with a focus on the use of labeled internal standards for enhanced accuracy and reliability.

Introduction to Aldicarb and Analytical Challenges

Aldicarb is a highly toxic, systemic pesticide that has been used to control a variety of insects, mites, and nematodes. Due to its potential for groundwater contamination and acute toxicity, its use has been restricted in many regions. The analysis of aldicarb and its toxic metabolites, aldicarb sulfoxide and aldicarb sulfone, presents analytical challenges due to their thermal lability and polarity.

The use of isotopically labeled internal standards, such as aldicarb-d3, is highly recommended for both LC-MS/MS and GC-MS methods to compensate for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Preferred Method

LC-MS/MS has emerged as the gold standard for the analysis of aldicarb and its metabolites. Its ability to analyze polar and thermally labile compounds without derivatization, coupled with high sensitivity and selectivity, makes it exceptionally well-suited for this application.

Experimental Protocol: LC-MS/MS Analysis of Aldicarb in Water

This protocol is a representative example for the analysis of aldicarb in water matrices.

1. Sample Preparation (Direct Injection)

For clean water matrices like drinking water, a simple "dilute-and-shoot" approach is often sufficient.

  • Collect a 1 mL water sample.

  • Add a known concentration of labeled internal standard (e.g., aldicarb-d3).

  • Vortex the sample.

  • Directly inject an aliquot into the LC-MS/MS system.[1]

For more complex matrices like surface water, a solid-phase extraction (SPE) step may be necessary to remove interferences.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for aldicarb and its metabolites.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the native aldicarb and the labeled internal standard.

Quantitative Performance of LC-MS/MS for Aldicarb Analysis

The following table summarizes typical performance data for the LC-MS/MS analysis of aldicarb in water.

ParameterAldicarbAldicarb SulfoxideAldicarb SulfoneLabeled Standard
Limit of Detection (LOD) 0.05 µg/L[2]0.05 µg/L0.05 µg/LN/A
Limit of Quantification (LOQ) 0.1 µg/L[2]0.1 µg/L0.1 µg/LN/A
Recovery 93.5-106%[2]91-101%[2]89.4-107%[2]N/A
Linearity (r²) >0.99>0.99>0.99N/A
Labeled Standard Example Aldicarb-d3Aldicarb sulfoxide-d3Aldicarb sulfone-d3N/A

Gas Chromatography-Mass Spectrometry (GC-MS): Challenges and Considerations

While GC-MS is a powerful technique for the analysis of many volatile and semi-volatile organic compounds, its application to aldicarb is challenging due to the thermal instability of carbamate pesticides. Direct injection of aldicarb into a hot GC inlet can lead to degradation, resulting in poor sensitivity and inaccurate quantification.

To overcome this limitation, derivatization is often required to convert the thermally labile carbamates into more volatile and stable derivatives prior to GC-MS analysis.

Experimental Protocol: GC-MS Analysis of Aldicarb (with Derivatization)

A validated protocol with labeled standards for the routine GC-MS analysis of aldicarb is not as commonly available as for LC-MS/MS. The following provides a general workflow that would require significant method development and validation.

1. Sample Preparation and Derivatization

  • Extraction: Extraction of aldicarb from the sample matrix (e.g., food, soil) using a suitable solvent.

  • Derivatization: A common approach for carbamates is hydrolysis followed by derivatization of the resulting amine or phenol. For aldicarb, this is a multi-step process that can introduce variability. Alternatively, on-column methylation can be employed.

  • Internal Standard: A labeled analog of the derivatized aldicarb would be the ideal internal standard, which may not be commercially available.

2. Gas Chromatography (GC) Conditions

  • Column: A mid-polarity capillary column is typically used.

  • Inlet: A split/splitless inlet is common, with optimization of temperature to minimize degradation.

  • Oven Program: A temperature program is used to separate the derivatized analytes.

3. Mass Spectrometry (MS) Conditions

  • Ionization: Electron Ionization (EI) is the most common technique.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized aldicarb and internal standard.

Quantitative Performance of GC-MS for Aldicarb Analysis

Obtaining reliable and validated quantitative data for the GC-MS analysis of aldicarb is challenging due to the issues mentioned above. Performance characteristics such as LOD, LOQ, and recovery are highly dependent on the success and reproducibility of the derivatization step. Generally, the sensitivity of GC-MS for underivatized aldicarb is significantly lower than that of LC-MS/MS. While derivatization can improve performance, it adds complexity and potential for error to the analytical workflow.

ParameterGC-MS Performance for Aldicarb
LOD Generally higher than LC-MS/MS; highly method-dependent.
LOQ Generally higher than LC-MS/MS; highly method-dependent.
Recovery Can be variable due to derivatization efficiency and potential for degradation.
Linearity (r²) Dependent on the consistency of the derivatization reaction.
Labeled Standard Requires a labeled analog of the derivatized aldicarb, which may not be readily available.

Workflow and Logical Relationship Diagrams

Aldicarb_Analysis_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample (Water, Food, etc.) Add_IS Add Labeled Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (if necessary) Add_IS->SPE LC-MS/MS or GC-MS Derivatization Derivatization (for GC-MS) SPE->Derivatization GC-MS Path LC Liquid Chromatography (C18 Column) SPE->LC LC-MS/MS Path GC Gas Chromatography Derivatization->GC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Quant Quantification vs. Labeled Standard MSMS->Quant MS Mass Spectrometry (EI, SIM) GC->MS MS->Quant

Caption: General workflow for aldicarb analysis comparing LC-MS/MS and GC-MS pathways.

Method_Comparison cluster_lcms_adv Advantages of LC-MS/MS cluster_gcms_dis Challenges of GC-MS LCMS LC-MS/MS LC_adv1 Direct analysis of polar, thermally labile compounds LCMS->LC_adv1 LC_adv2 No derivatization required LCMS->LC_adv2 LC_adv3 High sensitivity and selectivity LCMS->LC_adv3 LC_adv4 Well-established methods with labeled standards LCMS->LC_adv4 GCMS GC-MS GC_dis1 Thermal degradation of aldicarb GCMS->GC_dis1 GC_dis2 Derivatization often necessary, adding complexity GCMS->GC_dis2 GC_dis3 Lower sensitivity for underivatized aldicarb GCMS->GC_dis3 GC_dis4 Fewer validated methods with labeled standards available GCMS->GC_dis4

Caption: Key comparison points between LC-MS/MS and GC-MS for aldicarb analysis.

Conclusion and Recommendation

For the analysis of aldicarb and its metabolites, LC-MS/MS is unequivocally the superior method. Its ability to directly analyze these thermally labile and polar compounds with high sensitivity and selectivity, combined with the availability of well-established methods utilizing labeled internal standards, makes it the most reliable and robust choice for routine monitoring and research applications.

While GC-MS is a valuable analytical tool for many compounds, its application to aldicarb is hampered by the compound's inherent instability, necessitating a complex and potentially error-prone derivatization step. The lack of readily available, validated GC-MS methods with labeled standards for aldicarb further limits its practicality for this specific analysis.

Therefore, for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of aldicarb, the adoption of an LC-MS/MS method with labeled internal standards is strongly recommended.

References

Proficiency in Aldicarb Residue Analysis: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of aldicarb and its toxic metabolites, aldicarb sulfoxide and aldicarb sulfone, is critical in ensuring food safety and environmental monitoring. The choice of an appropriate internal standard is paramount in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of the performance of Aldicarb sulfone-13C2,d3 as an internal standard against other alternatives, supported by experimental data.

The Critical Role of Internal Standards in Aldicarb Analysis

Matrix effects, stemming from the co-extraction of interfering compounds from the sample matrix, can significantly impact the accuracy and precision of LC-MS/MS analysis by causing ion suppression or enhancement. Internal standards are essential for correcting these variations, as well as for compensating for analyte loss during sample preparation and injection volume variability. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.

Performance Comparison of Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard for quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the native analyte, ensuring it experiences similar matrix effects and extraction efficiencies. The following table summarizes the performance data from various studies, comparing methods utilizing this compound or other isotopically labeled analogs with methods employing alternative internal standards or no internal standard at all.

Internal StandardMatrixAnalyte(s)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Citation(s)
This compound / Aldicarb-d3 WaterAldicarb, Aldicarb sulfoxide, Aldicarb sulfone94.5 - 1052.7 - 6.5MDL: 0.0008 - 0.001 µg/L[1]
Aldicarb-d3 PeanutsAldicarb, Aldicarb sulfoxide, Aldicarb sulfone81.5 - 115Not ReportedLOD: 4 - 5 µg/kg[2]
None (External Standard Calibration) WaterAldicarb, Aldicarb sulfone, Aldicarb sulfoxide100 - 106 (fortified samples)≤ 20LOQ: 0.1 µg/L[3]
Carbofuran-d3 (Surrogate Standard) WaterAldicarb, Aldicarb sulfone, Aldicarb sulfoxideNot explicitly reported for AldicarbNot ReportedNot Reported[2]
Methomyl (Internal Standard) Liquid Samples (Anaerobic Reactors)Aldicarb, Aldicarb sulfoxide, Aldicarb sulfoneNot ReportedNot ReportedLOD (Water): Aldicarb: 0.391 mg/L, Sulfoxide: 0.069 mg/L, Sulfone: 0.033 mg/L[4]
None (External Standard Calibration) CabbageAldicarb, Aldicarb sulfone, Aldicarb sulfoxide78.9 - 108.52.03 - 8.91Not Reported[5]
None (External Standard Calibration) HoneyAldicarb, Propoxur, Carbofuran, Carbaryl, Methiocarb72.02 - 92.021.77 - 9.23LOD: 4 - 5 ng/g[6]

Key Observations:

  • Superior Precision and Accuracy with Isotopic Internal Standards: The data consistently demonstrates that methods employing isotopically labeled internal standards, such as this compound and Aldicarb-d3, exhibit excellent recovery rates and low relative standard deviations, indicating high accuracy and precision.[1][2]

  • Mitigation of Matrix Effects: The use of an internal standard that co-elutes and has the same ionization efficiency as the analyte, a key feature of isotopically labeled standards, is crucial for compensating for matrix-induced signal suppression or enhancement.

  • Lower Detection Limits: The enhanced precision and accuracy afforded by isotopic internal standards often lead to lower and more reliable detection and quantification limits.[1]

  • Alternative Internal Standards: While non-isotopic internal standards like Methomyl can be used, their ability to compensate for matrix effects and extraction variability may not be as effective as their isotopically labeled counterparts due to differences in physicochemical properties.[4]

  • Analysis without Internal Standards: Methods relying solely on external standard calibration are more susceptible to inaccuracies arising from matrix effects and variations in sample preparation, potentially leading to less reliable results.[3][5][6]

Experimental Protocols

Aldicarb Residue Analysis in Water using this compound (Isotope Dilution LC-MS/MS)

This method is adapted from a validated procedure for the determination of aldicarb and its metabolites in various water types.[3]

  • Sample Preparation:

    • To a 10 mL water sample, add a known amount of this compound internal standard solution.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge the sample to pellet any particulate matter.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Positive ion electrospray ionization (ESI+).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for aldicarb, aldicarb sulfoxide, aldicarb sulfone, and this compound.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of this compound against the concentration of the analyte.

    • Determine the concentration of the analytes in the samples from the calibration curve.

Aldicarb Residue Analysis using a Non-Isotopic Internal Standard (e.g., Methomyl)

This protocol is a generalized procedure based on methods that utilize a structurally similar, but not isotopically labeled, internal standard.[4]

  • Sample Preparation:

    • Homogenize the sample (e.g., soil, plant tissue) and extract with an appropriate solvent (e.g., acetonitrile).

    • Add a known amount of the internal standard solution (e.g., Methomyl) to the extract.

    • Perform a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Follow similar LC-MS/MS conditions as described in Protocol 1, with the inclusion of the specific MRM transitions for the chosen non-isotopic internal standard.

  • Quantification:

    • Quantify the analytes using a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

Visualizing the Workflow and Comparison

To further illustrate the analytical process and the logical comparison of internal standards, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Sample Collection extraction Extraction sample->extraction add_is Add Internal Standard (this compound) extraction->add_is cleanup Cleanup (e.g., SPE) add_is->cleanup concentrate Concentration cleanup->concentrate lcms LC-MS/MS Analysis concentrate->lcms data Data Acquisition lcms->data quantification Quantification using Isotope Dilution data->quantification results Final Results quantification->results logical_comparison cluster_isotopic Isotopically Labeled Internal Standard cluster_non_isotopic Non-Isotopically Labeled Internal Standard cluster_no_is No Internal Standard main Internal Standard Choice for Aldicarb Analysis isotopic e.g., this compound main->isotopic non_isotopic e.g., Methomyl, Carbofuran-d3 main->non_isotopic no_is External Standard Calibration main->no_is iso_pros Pros: - Highest Accuracy & Precision - Excellent Matrix Effect Compensation - Similar Extraction Efficiency isotopic->iso_pros iso_cons Cons: - Higher Cost isotopic->iso_cons non_iso_pros Pros: - Lower Cost than Isotopic - Better than no IS non_isotopic->non_iso_pros non_iso_cons Cons: - Less Effective Matrix Compensation - Different Extraction Efficiency non_isotopic->non_iso_cons no_is_pros Pros: - Simplest Approach no_is->no_is_pros no_is_cons Cons: - Prone to Inaccuracy - Highly Susceptible to Matrix Effects - Less Reliable no_is->no_is_cons

References

Safety Operating Guide

Essential Safety and Handling Guide for Aldicarb Sulfone-¹³C₂,d₃

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Aldicarb sulfone-¹³C₂,d₃. Adherence to these procedures is essential for ensuring personal safety and proper disposal. Aldicarb sulfone is a metabolite of the carbamate pesticide Aldicarb and functions as a cholinesterase inhibitor.[1][2] The isotopically labeled form, Aldicarb sulfone-¹³C₂,d₃, is used in research, particularly for quantitation in drug development processes.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Aldicarb sulfone is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] The parent compound, Aldicarb, is rated as highly toxic, being potentially fatal if swallowed, inhaled, or in contact with skin. Therefore, stringent safety measures are required. The following table summarizes the necessary personal protective equipment.

PPE ComponentSpecificationRationale
Hand Protection Unlined, chemical-resistant gloves (e.g., neoprene, butyl, PVC, or nitrile) extending up the forearm.[4]To prevent dermal absorption, which is a primary route of pesticide poisoning.[4][5]
Body Protection Impervious clothing, such as a full-body, chemical-resistant suit or coveralls worn over long-sleeved shirts and long pants.[3][4][6]To minimize skin contact with the substance.[5]
Eye Protection Safety goggles with side-shields or full-coverage safety glasses that form a seal around the eyes.[3][7]To protect against splashes and aerosols that could cause eye irritation or absorption.
Respiratory Protection A suitable respirator, such as a chemical cartridge respirator for intermittent exposure or a canister respirator for continuous use.[3][4][6] A full-facepiece respirator offers enhanced protection.[7]To prevent inhalation of dust or aerosols, which can be fatal.
Foot Protection Chemical-resistant, waterproof boots. Pant legs should be worn outside the boots.[5][6]To prevent contamination of feet and lower legs.

Operational Plan: Handling and Storage

Safe Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are accessible.[3] Read and understand the Safety Data Sheet (SDS) thoroughly.

  • Ventilation: Always handle Aldicarb sulfone-¹³C₂,d₃ in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3]

  • Donning PPE: Put on all required PPE as specified in the table above before opening the container.

  • Dispensing: Carefully weigh and dispense the required amount of the substance. Avoid creating dust.

  • Cross-Contamination: Do not eat, drink, or smoke in the handling area.[3]

  • Post-Handling: After handling, wash the skin thoroughly with soap and water.[3] Clean and decontaminate all equipment used.

Storage:

  • Store the compound in a tightly sealed container in a cool, well-ventilated, and dry place, away from direct sunlight and sources of ignition.[3]

  • Recommended storage temperatures are -20°C for powder or -80°C when in solvent.[3][8]

  • The storage area should be locked or accessible only to authorized personnel.

Disposal Plan

Waste Disposal Protocol:

  • Container Management: Do not mix Aldicarb sulfone-¹³C₂,d₃ waste with other waste. Leave the chemical in its original container if possible, or in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable PPE (gloves, coveralls, etc.) and any materials used for cleaning spills should be collected in a designated, sealed waste container.

  • Regulatory Compliance: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous waste. This may involve an approved waste disposal plant.[3]

  • Environmental Protection: Avoid releasing the substance into the environment. Prevent it from entering drains, water courses, or the soil.[3] Spillage should be collected and disposed of properly.[3]

Experimental Workflow and Safety Procedures

The following diagram illustrates the procedural workflow for safely handling and disposing of Aldicarb sulfone-¹³C₂,d₃ in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Review SDS prep_ppe Assemble PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_don Don PPE prep_workspace->handling_don Proceed to Handling handling_weigh Weigh & Dispense handling_don->handling_weigh handling_experiment Perform Experiment handling_weigh->handling_experiment cleanup_decon Decontaminate Workspace handling_experiment->cleanup_decon cleanup_store Store Compound handling_experiment->cleanup_store disposal_waste Segregate Hazardous Waste handling_experiment->disposal_waste Dispose of Experimental Waste cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash cleanup_doff->disposal_waste Dispose of Contaminated PPE disposal_container Seal & Label Container disposal_waste->disposal_container disposal_contact Contact EHS for Pickup disposal_container->disposal_contact

Caption: Workflow for Handling Aldicarb sulfone-¹³C₂,d₃.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.